3-(3-hydroxyprop-1-ynyl)benzoic Acid
Description
The exact mass of the compound 3-(3-hydroxyprop-1-ynyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-hydroxyprop-1-ynyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxyprop-1-ynyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-hydroxyprop-1-ynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURZLOEFNTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407818 | |
| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132545-15-4 | |
| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid
Introduction
3-(3-hydroxyprop-1-ynyl)benzoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, a common pharmacophore and a key functional group for forming esters and amides, and a propargyl alcohol moiety, which can participate in a variety of coupling reactions, most notably "click" chemistry. This unique combination of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates, functional polymers, and molecular probes.
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Strategic Approach to Synthesis: The Sonogashira Coupling
The most logical and efficient synthetic route to 3-(3-hydroxyprop-1-ynyl)benzoic acid is through a palladium and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling.[1][2] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide.[1] In this specific case, the synthesis involves the coupling of a 3-halobenzoic acid derivative with propargyl alcohol.
Reaction Scheme
Caption: General scheme for the synthesis via Sonogashira coupling.
The choice of the halogen on the benzoic acid is critical. While bromides can be used, iodides are generally more reactive in Sonogashira couplings, often leading to higher yields and milder reaction conditions. The carboxylic acid functionality can be sensitive to the basic conditions of the reaction; therefore, it is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a subsequent hydrolysis step to yield the desired carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.
Part 1: Sonogashira Coupling of Methyl 3-Iodobenzoate and Propargyl Alcohol
Caption: Workflow for the Sonogashira coupling step.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-iodobenzoate | 262.04 | 2.62 g | 10.0 |
| Propargyl alcohol | 56.06 | 0.84 g (0.9 mL) | 15.0 |
| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Silica gel for column chromatography | - | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodobenzoate (2.62 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (40 mL) and triethylamine (20 mL). The triethylamine should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Add propargyl alcohol (0.9 mL, 15.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (methyl 3-iodobenzoate) is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-(3-hydroxyprop-1-ynyl)benzoate.
Part 2: Hydrolysis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Caption: Workflow for the ester hydrolysis step.
Materials:
| Reagent/Material | Amount |
| Methyl 3-(3-hydroxyprop-1-ynyl)benzoate | From Part 1 |
| Tetrahydrofuran (THF) | 20 mL |
| Methanol | 10 mL |
| Lithium hydroxide (LiOH) monohydrate | ~0.48 g (20 mmol) in 10 mL water |
| 1 M Hydrochloric acid (HCl) | As needed |
| Ethyl acetate | As needed |
| Brine | As needed |
| Anhydrous magnesium sulfate | As needed |
Procedure:
-
Dissolve the methyl 3-(3-hydroxyprop-1-ynyl)benzoate obtained from Part 1 in a mixture of THF (20 mL) and methanol (10 mL) in a round-bottom flask.
-
Add the aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is no longer present.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Purification and Characterization
Purification
The crude product can be purified by recrystallization.[3][4] A suitable solvent system would be a mixture of ethyl acetate and hexanes or toluene. Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: Signals in the range of δ 7.5-8.2 ppm. The exact splitting pattern will depend on the substitution pattern of the benzene ring.
-
Methylene protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm.
-
Hydroxyl proton (-OH): A broad singlet that can appear over a wide range, typically δ 5.0-5.5 ppm.
-
Carboxylic acid proton (-COOH): A very broad singlet at δ > 12 ppm.
-
-
¹³C NMR (DMSO-d₆):
-
Carboxylic acid carbon: δ ~167 ppm.
-
Aromatic carbons: Multiple signals between δ 120-135 ppm.
-
Alkynyl carbons: Two signals in the range of δ 80-95 ppm.
-
Methylene carbon (-CH₂OH): δ ~50 ppm.
-
-
FTIR (KBr pellet):
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[5]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[6]
-
C≡C stretch (alkyne): A weak to medium absorption around 2230 cm⁻¹.
-
O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z corresponding to the molecular weight of the product minus one proton. For C₁₀H₈O₃, the molecular weight is 176.17 g/mol , so the expected peak would be at m/z 175.04.
-
Safety Considerations
-
Palladium catalysts: Are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Copper(I) iodide: Is harmful if swallowed or inhaled. Handle with care.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood.
-
Propargyl alcohol: Is a flammable and toxic liquid.
-
Solvents: THF and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
-
Acidification: The acidification step is exothermic and should be performed slowly with cooling.
Conclusion
The synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid via a Sonogashira coupling reaction is a reliable and versatile method. By protecting the carboxylic acid as an ester, the coupling reaction proceeds efficiently, and subsequent hydrolysis yields the desired product. Proper purification and thorough characterization are essential to ensure the quality of the final compound for its intended applications in drug discovery and materials science. This guide provides a solid foundation for researchers to successfully synthesize and utilize this valuable chemical building block.
References
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3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid. PubChem. [Link].
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1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. [Link].
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Recrystallization of Benzoic Acid. Web.mnstate.edu. [Link].
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Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link].
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FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link].
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A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link].
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Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link].
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link].
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(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link].
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link].
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Experiment #1:: Purification of Benzoic Acid by Recrystallization | PDF | Solubility. Scribd. [Link].
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link].
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FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. [Link].
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link].
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link] benzoic acid.htm.
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Experiment 4 purification - recrystallization of benzoic acid | PDF. Slideshare. [Link].
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link].
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Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. CORE. [Link].
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Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].
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Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].
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Sonogashira Coupling. Organic Chemistry Portal. [Link].
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ScienceDirect. [Link].
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Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].
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- 6. researchgate.net [researchgate.net]
3-(3-hydroxyprop-1-ynyl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(3-hydroxyprop-1-ynyl)benzoic acid
Executive Summary
3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS No. 132545-15-4) is a trifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development.[1] Possessing a carboxylic acid, a secondary alcohol, and an internal alkyne, this compound serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its rigid alkynyl spacer, coupled with reactive handles at opposing ends of the molecule, makes it an ideal scaffold for creating novel chemical entities, including potential pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical properties, including a validated synthetic protocol, detailed spectroscopic analysis, an exploration of its reactivity, and its potential applications in medicinal chemistry and materials science.
Introduction and Compound Profile
3-(3-hydroxyprop-1-ynyl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a C3 hydroxyalkynyl substituent at the meta position of the benzene ring.[1] This unique arrangement of functional groups imparts a specific set of chemical characteristics that are highly sought after in modern organic synthesis. The benzoic acid moiety provides a site for amide coupling, esterification, or salt formation, while the propargyl alcohol portion offers opportunities for oxidation, further coupling reactions, or conversion into a leaving group. The internal alkyne provides structural rigidity and a potential site for addition reactions or participation in metal-catalyzed transformations.
This guide aims to serve as a primary technical resource for scientists, elucidating the core chemical principles that govern the behavior of this molecule and empowering its effective utilization in research and development endeavors.
| Identifier | Value |
| IUPAC Name | 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid |
| CAS Number | 132545-15-4[1] |
| Molecular Formula | C₁₀H₈O₃[1] |
| Molecular Weight | 176.17 g/mol |
| InChI | InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13)[1] |
| SMILES | C1=CC(=CC(=C1)C#CCO)C(=O)O[1] |
| Synonyms | 3-(3-Hydroxyprop-1-ynyl)benzoic acid, 3-(3-hydroxy-prop-1-yne)-benzoic acid[1] |
Synthesis and Purification
The most direct and efficient synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid is achieved via a Sonogashira cross-coupling reaction. This palladium-copper co-catalyzed reaction is the method of choice for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for coupling an aryl halide with a terminal alkyne.
Causality of Experimental Design:
-
Starting Materials: 3-Iodobenzoic acid is selected as the aryl halide due to the high reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle, leading to higher yields and faster reaction times compared to its bromo or chloro analogs. Propargyl alcohol (prop-2-yn-1-ol) is the clear choice for the alkyne component.
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is canonical for the Sonogashira reaction. Palladium facilitates the main cross-coupling cycle, while copper(I) is believed to form a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.
-
Base and Solvent: A suitable base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrohalic acid (HI) generated during the reaction and to deprotonate the terminal alkyne. A solvent system like tetrahydrofuran (THF) or a mixture of THF and the amine base is typically used to ensure the solubility of all reactants.
Experimental Protocol: Sonogashira Coupling
-
Reactor Setup: To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL per mmol of aryl halide) and triethylamine (3.0 eq) via syringe. Stir the resulting suspension for 10 minutes at room temperature.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the mixture via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate and water.
-
Extraction and Acidification: Separate the layers. Wash the organic layer with brine. Acidify the aqueous layer to pH 2-3 with 1M HCl, which will precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and diethyl ether. If further purification is needed, recrystallize from an ethanol/water mixture or purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Diagram: Synthesis and Purification
Caption: Key reactive centers of the title compound. (Note: The placeholder image represents the chemical structure where the reactive sites are located.)
Applications in Research and Drug Development
The structural features of 3-(3-hydroxyprop-1-ynyl)benzoic acid make it highly relevant to the field of medicinal chemistry. Benzoic acid and its hydroxylated derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. [2][3][4][5]
-
Scaffold for Novel Therapeutics: This molecule can serve as a core scaffold. The carboxylic acid can be used to couple various amine-containing fragments, while the hydroxyl group can be modified to modulate solubility or introduce another point of diversity, generating libraries of novel compounds for biological screening.
-
Fragment-Based Drug Design (FBDD): As a relatively small and rigid molecule with hydrogen bond donors and acceptors, it is an excellent candidate for FBDD campaigns to identify initial hits against protein targets.
-
Linker Technology: The bifunctional nature with a rigid spacer makes it a candidate for use as a linker in more complex drug modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a targeting moiety to an effector molecule.
-
Intermediate for Natural Product Synthesis: The combination of an aromatic ring and an oxygenated side chain is a common motif in natural products. This compound could serve as a key intermediate in the total synthesis of more complex biologically active molecules.
Conclusion
3-(3-hydroxyprop-1-ynyl)benzoic acid is a chemical entity of considerable synthetic utility. Its straightforward synthesis via Sonogashira coupling and the orthogonal reactivity of its three distinct functional groups provide chemists with a powerful tool for the construction of diverse and complex molecules. The predictable spectroscopic signature allows for unambiguous characterization, ensuring its reliable use in multi-step synthetic sequences. For researchers and professionals in drug development, this compound represents a valuable starting point for the exploration of new chemical space, offering a rigid scaffold that is primed for derivatization in the pursuit of novel therapeutic agents.
References
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT, 4(2). [Link]
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Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]
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Jarvis, A. P., et al. (2000). 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. ResearchGate. [Link]
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An In-depth Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS: 132545-15-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of a Niche Molecule
This technical guide delves into the chemistry and potential biological significance of 3-(3-hydroxyprop-1-ynyl)benzoic acid. It is important to acknowledge at the outset that this compound is a relatively niche molecule with limited specific data available in publicly accessible scientific literature. Consequently, this guide adopts a dual approach: presenting established facts where available and offering scientifically grounded hypotheses and proposed experimental frameworks where data is scarce. By structuring the guide in this manner, we aim to provide a comprehensive resource that not only summarizes what is known but also illuminates pathways for future research and discovery.
Section 1: Chemical Identity and Physicochemical Properties
3-(3-hydroxyprop-1-ynyl)benzoic acid is an organic compound characterized by a benzoic acid scaffold substituted with a hydroxypropynyl group at the meta position.[1] This unique combination of a carboxylic acid, an aromatic ring, a hydroxyl group, and an alkyne functionality bestows upon it a versatile chemical character with potential for diverse applications in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 132545-15-4 | [1] |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid | |
| Synonyms | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | [1] |
| SMILES | O=C(O)c1cccc(c1)C#CCO | [1] |
| InChI | InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | [1] |
Section 2: Proposed Synthesis via Sonogashira Coupling
The proposed synthesis would involve the coupling of a 3-halobenzoic acid (iodide or bromide being the most reactive) with propargyl alcohol. The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3][5]
Caption: Proposed Sonogashira coupling for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure for a Sonogashira coupling reaction and should be optimized for the specific substrates.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a copper(I) salt like CuI (0.02-0.1 equivalents).
-
Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine which also acts as the solvent, or a co-solvent system such as THF/triethylamine.[5]
-
Alkyne Addition: Add propargyl alcohol (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 3-(3-hydroxyprop-1-ynyl)benzoic acid.[1][6]
Section 3: Spectroscopic Characterization (Anticipated)
The structure of the synthesized 3-(3-hydroxyprop-1-ynyl)benzoic acid would be confirmed using a suite of spectroscopic techniques. Below are the anticipated key signals based on the structure.
| Technique | Anticipated Key Signals |
| ¹H NMR | - Aromatic protons of the benzoic acid ring (multiplets in the range of 7.0-8.5 ppm).- Methylene protons adjacent to the hydroxyl group (-CH₂OH) (a triplet).- Hydroxyl proton (-OH) (a broad singlet).- Carboxylic acid proton (-COOH) (a broad singlet at a downfield chemical shift, >10 ppm). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic carbons (~120-140 ppm).- Alkyne carbons (~80-90 ppm).[7]- Methylene carbon adjacent to the hydroxyl group (~50-65 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- O-H stretch from the alcohol (~3200-3600 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C≡C stretch (weak, ~2100-2260 cm⁻¹).[8]- C-H stretches of the aromatic ring (>3000 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 176.17. |
Section 4: Potential Biological Activities and Therapeutic Applications (Inferred)
While no specific biological activities have been reported for 3-(3-hydroxyprop-1-ynyl)benzoic acid, its structural motifs suggest several promising avenues for investigation, particularly in the realm of oncology. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer properties.[9][10][11][12] The presence of the alkyne group, a common feature in many biologically active molecules, further enhances its potential as a therapeutic agent.
Inferred Anticancer Potential
The structural similarity to other benzoic acid derivatives that exhibit anticancer effects suggests that 3-(3-hydroxyprop-1-ynyl)benzoic acid could potentially inhibit cancer cell growth.[9][12] The mechanism of action could involve the inhibition of key enzymes in cancer signaling pathways.
Caption: Inferred mechanism of anticancer action for 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Proposed In Vitro Evaluation
To investigate the potential anticancer activity, a series of in vitro assays would be essential.
A primary step would be to assess the compound's cytotoxicity against a panel of cancer cell lines. The MTT or XTT assays are colorimetric assays that measure cell metabolic activity, which is indicative of cell viability.[13][14][15][16][17]
Experimental Protocol (MTT Assay - Proposed):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(3-hydroxyprop-1-ynyl)benzoic acid for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
To elucidate the mechanism of action, Western blotting can be employed to investigate the effect of the compound on key signaling proteins involved in cell proliferation and apoptosis.[18][19][20][21]
Experimental Protocol (Western Blot - Proposed):
-
Cell Lysis: Treat cancer cells with 3-(3-hydroxyprop-1-ynyl)benzoic acid at various concentrations and time points. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of key kinases, apoptosis markers like cleaved caspase-3).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation levels.
Section 5: Conclusion and Future Directions
3-(3-hydroxyprop-1-ynyl)benzoic acid represents a molecule of interest at the intersection of benzoic acid chemistry and alkyne-containing compounds. While direct experimental data is currently limited, its chemical structure provides a strong rationale for its synthesis via established methods like the Sonogashira coupling and for the investigation of its potential as a biologically active agent, particularly in the context of cancer research. The proposed experimental protocols in this guide offer a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this intriguing compound. Future studies should focus on optimizing the synthesis, confirming its structure through rigorous spectroscopic analysis, and conducting comprehensive in vitro and in vivo studies to validate its therapeutic potential.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Isomers of C10H8O3: Nomenclature, Properties, and Applications in Drug Development
Introduction: The Significance of Isomerism in C10H8O3 Scaffolds
The molecular formula C10H8O3 represents a fascinating collection of structural isomers, compounds that share the same atomic composition but differ in their atomic arrangement. This structural diversity is not a mere chemical curiosity; it is a cornerstone of modern drug discovery and development.[1] Isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles, meaning that a subtle change in the placement of a functional group can transform an inert compound into a potent therapeutic agent or, conversely, a safe molecule into a toxic one.[2] For researchers, scientists, and drug development professionals, a deep understanding of the specific isomers of C10H8O3 is critical for harnessing their therapeutic potential.
This guide provides a comprehensive exploration of the key isomers of C10H8O3, with a particular focus on the coumarin family. Coumarins, a class of benzopyrone compounds, are widely recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] We will delve into the precise IUPAC nomenclature, physicochemical properties, and mechanisms of action of these compounds. Furthermore, this guide will present field-proven insights into their synthesis and analysis, offering detailed protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Isomer Identification and IUPAC Nomenclature
The C10H8O3 formula gives rise to several constitutional isomers, primarily derivatives of the coumarin (2H-1-benzopyran-2-one) scaffold. The positioning of hydroxyl (-OH), methyl (-CH3), and methoxy (-OCH3) groups on the core ring structure dictates the compound's identity and biological function. Below are the most pharmacologically relevant isomers.
Caption: Key constitutional isomers of C10H8O3 from the coumarin family.
Table 1: Physicochemical Properties of Key C10H8O3 Isomers
| Common Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Hymecromone | 7-hydroxy-4-methyl-2H-chromen-2-one | 90-33-5 | 176.17 | Colorless crystals | 194-195 |
| 6-Hydroxy Isomer | 6-hydroxy-4-methylchromen-2-one | 2373-31-1 | 176.17 | Not specified | Not specified |
| Herniarin | 7-methoxy-2H-chromen-2-one | 531-59-9 | 176.17 | Crystalline solid | 117-119 |
Part 2: Detailed Profile of Hymecromone (7-hydroxy-4-methylcoumarin)
Hymecromone, also known as 4-methylumbelliferone (4-MU), is arguably the most extensively studied isomer of C10H8O3.[5] Initially developed for its choleretic (bile production stimulating) and antispasmodic properties for treating biliary tract disorders, recent research has unveiled a much broader therapeutic potential.[6]
Pharmacological Significance and Mechanism of Action
The resurgence of interest in hymecromone is primarily due to its activity as a potent inhibitor of hyaluronic acid (HA) synthesis.[7] HA is a major component of the extracellular matrix, and its overproduction is implicated in a wide range of pathologies, including cancer progression, fibrosis, and severe inflammatory responses.[7][8]
Hymecromone exerts its inhibitory effect through a dual mechanism:
-
Depletion of Precursors: It acts as a competitive substrate for UDP-glucuronyl transferases (UGTs), which depletes the cellular pool of UDP-glucuronic acid, an essential precursor for HA synthesis.
-
Transcriptional Downregulation: It reduces the expression of hyaluronan synthase 2 and 3 (HAS2 and HAS3), the key enzymes responsible for HA production.[8]
This mechanism makes hymecromone a promising candidate for various therapeutic areas:
-
Oncology: By reducing HA in the tumor microenvironment, hymecromone can inhibit cancer cell proliferation, migration, and angiogenesis.[6][7]
-
Anti-inflammatory and Antiviral Applications: Elevated HA levels are associated with the severe lung inflammation seen in conditions like COVID-19. Hymecromone has been shown to decrease HA levels and improve clinical outcomes in COVID-19 patients.[8]
-
Fibrotic Diseases: Preclinical models have demonstrated its efficacy in ameliorating pulmonary fibrosis.
Caption: Mechanism of Action for Hymecromone as a Hyaluronic Acid Inhibitor.
Synthesis via Pechmann Condensation
The most common and efficient method for synthesizing hymecromone and other 4-methylcoumarins is the Pechmann condensation.[9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For hymecromone, the reactants are resorcinol and ethyl acetoacetate.
The choice of catalyst is crucial for optimizing reaction time and yield. While traditional Brønsted acids like sulfuric acid are effective, they can lead to side products and harsh reaction conditions.[11] Modern approaches often employ solid acid catalysts or microwave irradiation to create a more efficient and environmentally friendly process.[10][11] The reaction proceeds through transesterification, an intramolecular electrophilic aromatic substitution, and finally, dehydration.[10]
Caption: Synthesis of Hymecromone via Microwave-Assisted Pechmann Condensation.
Part 3: Detailed Profile of Herniarin (7-methoxycoumarin)
Herniarin is another key C10H8O3 isomer with significant therapeutic potential, particularly in oncology. It is the 7-methoxy derivative of umbelliferone (the parent coumarin of hymecromone).
Pharmacological Significance and Mechanism of Action
Herniarin has demonstrated promising antitumor activity in various cancer models, including breast and pancreatic cancer.[12][13] Its mechanism is complex and involves the modulation of key signaling pathways that control cellular metabolism and proliferation.
A study on breast cancer models revealed that herniarin inhibits carcinogenesis by modulating the Liver X Receptor (LXR)-α/β-PI3K-Akt-Maf1 pathway.[12]
-
LXR Upregulation: Herniarin upregulates LXR-α and LXR-β, which are nuclear receptors that play a critical role in lipid homeostasis.
-
PI3K/Akt Inhibition: This upregulation leads to the downstream inhibition of the PI3K/Akt signaling cascade, a pathway that is frequently overactive in cancer and promotes cell survival and proliferation.
-
Metabolic Reprogramming: By targeting this pathway, herniarin can re-establish normal lipid metabolism and inhibit the enhanced glucose metabolism (glycolysis) that fuels rapid tumor growth.[12]
Furthermore, in pancreatic cancer research, herniarin-loaded solid lipid nanoparticles (SLNs) have been shown to induce apoptosis and reduce the metastatic potential of cancer cells, highlighting its potential in advanced drug delivery systems.[14]
Caption: Signaling Pathway Modulated by Herniarin in Breast Cancer Cells.
Part 4: Profile of 6-hydroxy-4-methylcoumarin
While less studied than hymecromone, the positional isomer 6-hydroxy-4-methylcoumarin (IUPAC: 6-hydroxy-4-methylchromen-2-one) serves as a valuable chemical scaffold.[15] The change in the hydroxyl group's position from C7 to C6 significantly alters its biological activity profile. Research has shown that derivatives of this isomer possess potent cytotoxic activity against breast cancer cells, suggesting that this core structure is a promising starting point for the development of novel anticancer agents.[16]
Part 5: Experimental Protocols
To ensure scientific integrity and reproducibility, protocols must be self-validating. The following is a detailed methodology for the quantification of hymecromone (4-MU) and its primary metabolite, 4-methylumbelliferyl glucuronide (4-MUG), in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is adapted from a human clinical study.[17]
Protocol: Quantification of 4-MU and 4-MUG in Serum by LC-MS/MS
1. Objective: To accurately quantify the concentration of 4-MU and its metabolite 4-MUG in human serum samples.
2. Materials & Reagents:
-
Human serum (blank and study samples)
-
4-MU analytical standard
-
4-MUG analytical standard
-
4-MU–13C4 (Internal Standard, IS for 4-MU)
-
7-hydroxycoumarin β-d-glucuronide (Internal Standard, IS for 4-MUG)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Milli-Q water (or equivalent)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
3. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of 4-MU, 4-MUG, and the two internal standards in 50% methanol.
-
Calibration Standards: Mix the 4-MU and 4-MUG stock solutions and perform serial dilutions in 50% methanol to create spiking solutions ranging from 2 ng/mL to 5000 ng/mL. For each calibration point, mix 25 µL of blank human serum with 25 µL of the corresponding spiking solution.
-
Internal Standard (IS) Mixture: Prepare a mixture of the two internal standards (4-MU–13C4 and 7-hydroxycoumarin β-d-glucuronide) at a concentration of 1000 ng/mL each in 50% methanol.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 25 µL of the serum study sample.
-
Add 25 µL of 50% methanol to make up the volume.
-
Add 25 µL of the IS mixture.
-
Vortex vigorously for 10 seconds.
-
4. Protein Precipitation:
- To all tubes (calibration standards and samples), add 150 µL of a methanol/acetonitrile 20:80 (v/v) solution.
- Vortex vigorously for 1 minute to precipitate serum proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
5. Final Dilution and Analysis:
- Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
- Dilute the supernatant with 200 µL of Milli-Q water.
- Cap the vials/seal the plate and load onto the LC-MS/MS system for analysis.
6. LC-MS/MS System and Conditions:
-
System: An AB SCIEX QTRAP 4000 mass spectrometer linked to a Shimadzu UFLC system (or equivalent).
-
Column: A suitable reverse-phase column (e.g., C18) for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for 4-MU, 4-MUG, and their respective internal standards must be optimized.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Quantify the concentration of 4-MU and 4-MUG in the study samples by interpolating their peak area ratios from the regression line.
Conclusion
The molecular formula C10H8O3 is a gateway to a class of pharmacologically rich coumarin isomers. This guide has demonstrated that subtle shifts in molecular architecture, such as the position of a hydroxyl group or its methylation, result in compounds with distinct IUPAC names and profoundly different biological activities. Hymecromone has emerged as a clinically relevant inhibitor of hyaluronic acid synthesis with broad therapeutic implications, from oncology to infectious diseases.[6][8] Herniarin shows significant promise as an anticancer agent through its modulation of critical metabolic and proliferative pathways.[12] The existence of other isomers like 6-hydroxy-4-methylcoumarin further underscores the potential of this chemical scaffold in drug discovery.[16] For researchers in the pharmaceutical sciences, a methodical and nuanced understanding of these isomers—from their precise nomenclature and synthesis to their mechanisms of action—is essential for the continued development of novel and more effective therapeutic agents.
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Al-Amiery, A. A., et al. (2016). Synthesis and Biological Evaluation of 6-Hydroxy-4-Methyl-5,7-(Bis-p-ChlorophenylAzo) Coumarin. ResearchGate. Available at: [Link]
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Bose, P., & Pattanayak, S. P. (2019). Herniarin, a natural coumarin, inhibits mammary carcinogenesis by modulating liver X receptor-α/β-PI3K-Akt-Maf1 Pathway in sprague-dawley rats. Pharmacognosy Magazine. Available at: [Link]
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A Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. 3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS No. 132545-15-4) emerges as a compound of significant interest for researchers and medicinal chemists. Its structure is elegantly simple yet rich in chemical functionality, featuring a benzoic acid moiety, a terminal alkyne, and a primary alcohol. This unique combination of functional groups makes it a highly valuable building block for the synthesis of diverse compound libraries and complex molecular architectures.
The benzoic acid group provides a handle for forming amides and esters, allowing for the exploration of structure-activity relationships (SAR) through prodrug strategies or by targeting interactions with biological macromolecules.[1][2] The terminal alkyne is particularly notable for its utility in modern synthetic chemistry, serving as a key partner in reactions such as the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction allows for the efficient and specific formation of stable triazole rings, a common and important heterocycle in many pharmacologically active compounds.[3]
This technical guide provides an in-depth overview of the commercial availability of 3-(3-hydroxyprop-1-ynyl)benzoic acid, its physicochemical properties, a robust synthetic protocol, and a discussion of its potential applications as a versatile intermediate in pharmaceutical research.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| CAS Number | 132545-15-4 | [4] |
| Molecular Formula | C₁₀H₈O₃ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Synonyms | 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid, Rarechem AL BE 1400 | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)C#CCO)C(=O)O | [4] |
| InChI | InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | [4] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. A triplet for the methylene protons (CH₂) adjacent to the hydroxyl group and a triplet for the hydroxyl proton (OH) would also be expected. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show signals for the carboxyl carbon (~167-173 ppm), the two alkyne carbons (~80-90 ppm), the methylene carbon (~50-60 ppm), and multiple distinct signals for the aromatic carbons.[5][6]
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch for the alcohol (~3200-3600 cm⁻¹), a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and a C≡C stretch for the alkyne (~2100-2260 cm⁻¹), which may be weak.[7][8]
Commercial Availability
3-(3-hydroxyprop-1-ynyl)benzoic acid is available from several fine chemical suppliers, typically on a research scale. Availability and pricing are subject to change, and researchers are encouraged to consult the respective vendor websites for the most current information.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 95% | 50mg, 100mg, 250mg, 500mg, 1g |
| BLDpharm | Inquire | Inquire |
| Santa Cruz Biotechnology | Inquire | Inquire |
Synthesis via Sonogashira Coupling: A Reliable and Efficient Route
The most logical and widely applicable method for synthesizing 3-(3-hydroxyprop-1-ynyl)benzoic acid is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. The causality behind this choice rests on the high efficiency, mild reaction conditions, and broad functional group tolerance of the Sonogashira coupling, which is essential when working with multifunctional molecules.
The proposed synthesis involves the coupling of 3-iodobenzoic acid with propargyl alcohol . 3-Iodobenzoic acid is selected as the aryl halide because aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions than the corresponding bromides or chlorides.
Caption: Synthetic workflow for 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established Sonogashira coupling procedures.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodobenzoic acid (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq).
-
Solvent and Reagents: Add degassed solvent, such as a 2:1 mixture of tetrahydrofuran (THF) and triethylamine (TEA). The TEA acts as both the base and a solvent.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 3-iodobenzoic acid is consumed.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid, causing the product to preferentially move to the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-(3-hydroxyprop-1-ynyl)benzoic acid lies in its potential as a versatile intermediate. The distinct reactivity of its functional groups allows for systematic chemical modifications to generate libraries of novel compounds for biological screening. Benzoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1][2]
The two primary handles for derivatization are the carboxylic acid and the terminal alkyne.
-
Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters or amides. This is a classic medicinal chemistry strategy to improve properties like cell permeability, metabolic stability, or to introduce new pharmacophoric elements.
-
Terminal Alkyne Derivatization (Click Chemistry): The terminal alkyne is a powerful tool for bio-conjugation and the synthesis of complex molecules. Its most prominent application is the CuAAC reaction with azides to form 1,5-disubstituted-1,2,3-triazoles. Triazole-containing compounds are known to exhibit a vast array of biological activities, including antifungal, antiviral, and anticancer properties.[3]
Caption: Potential derivatization pathways for the core scaffold.
Conclusion
3-(3-hydroxyprop-1-ynyl)benzoic acid is a commercially available and synthetically accessible building block with significant potential for drug discovery and medicinal chemistry. Its trifunctional nature provides orthogonal chemical handles for the creation of diverse molecular libraries. The reliability of the Sonogashira coupling for its synthesis, combined with the power of click chemistry for its subsequent modification, positions this compound as a valuable tool for researchers aiming to develop novel therapeutic agents. This guide provides the foundational knowledge for scientists to source, synthesize, and strategically utilize this promising molecular scaffold.
References
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ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]
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ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]
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Gangan, V. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available from: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]
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SpectraBase. 3-Hydroxy-benzoic acid. Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Available from: [Link]
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Satpute, M.S. et al. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available from: [Link]
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SciELO. Article. Available from: [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1. Available from: [Link]
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ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]
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Chinchilla, R. and Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Ma, X. et al. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
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Al-Mulla, A. Recent advances in the application of alkynes in multicomponent reactions. PMC - NIH. Available from: [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
The Enigmatic Journey of 3-(3-hydroxyprop-1-ynyl)benzoic Acid: A Molecule Awaiting Discovery's Spotlight
Foreword: Navigating the Known Unknowns
In the vast landscape of chemical compounds, some molecules bask in the limelight of extensive research and application, their histories meticulously documented and their mechanisms of action elegantly elucidated. Others, like 3-(3-hydroxyprop-1-ynyl)benzoic acid, reside in the quieter corners of scientific inquiry, their stories yet to be fully told. This in-depth technical guide ventures into the sparse yet intriguing world of this particular benzoic acid derivative. For researchers, scientists, and drug development professionals, this document serves not as a comprehensive encyclopedia, but as a map of the current frontiers of knowledge, highlighting both the established facts and the significant voids that invite future exploration. We will navigate the limited available data with scientific integrity, piecing together a narrative that is both accurate and transparent about its own limitations.
Unveiling the Molecular Identity: Physicochemical Characteristics
3-(3-hydroxyprop-1-ynyl)benzoic acid, identified by the Chemical Abstracts Service (CAS) number 132545-15-4 , is an organic compound featuring a benzoic acid core substituted with a 3-hydroxyprop-1-ynyl group at the meta position.[1] This unique structural arrangement, combining a carboxylic acid, a phenyl ring, an alkyne, and a primary alcohol, bestows upon it a distinct set of physicochemical properties and potential for diverse chemical reactivity.
Table 1: Physicochemical Properties of 3-(3-hydroxyprop-1-ynyl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | CymitQuimica |
| Molecular Weight | 176.17 g/mol | CymitQuimica |
| Synonyms | 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid, Rarechem AL BE 1400 | CymitQuimica |
The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid groups) and acceptor (carbonyl and hydroxyl oxygens) suggests the potential for complex intermolecular interactions, influencing its solubility and crystal packing. The aromatic ring and the triple bond introduce regions of electron density that can participate in various chemical transformations.
The Undocumented Dawn: A History Shrouded in Obscurity
A thorough investigation into the discovery and historical development of 3-(3-hydroxyprop-1-ynyl)benzoic acid reveals a significant gap in the scientific literature. Unlike its more famous relatives, such as salicylic acid or even the parent 3-hydroxybenzoic acid, the specific timeline and the pioneering researchers behind the first synthesis and characterization of this molecule remain largely undocumented in publicly accessible records. Its existence is confirmed through its CAS number and its availability from various chemical suppliers, suggesting its synthesis and use in specific, albeit not widely published, research or commercial endeavors. The lack of a clear historical narrative underscores the niche status of this compound within the broader field of chemical research.
The Art of Creation: Synthesis and Characterization
Hypothetical Synthesis Workflow
This proposed workflow represents a scientifically sound and practical approach to the synthesis of the target molecule. The causality behind these steps lies in the strategic use of well-established and high-yielding reactions to construct the desired molecular architecture.
Caption: Hypothetical synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representation of a standard Sonogashira coupling procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) cocatalyst (e.g., CuI, 0.04-0.10 eq).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Reactant Addition: To the resulting mixture, add propargyl alcohol (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride or diluted hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbons in the aromatic ring, the alkyne, and the hydroxymethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the C≡C stretch of the alkyne.
Biological Horizons: Potential Applications and Uncharted Territories
The existing literature does not contain specific studies detailing the biological activity or mechanism of action of 3-(3-hydroxyprop-1-ynyl)benzoic acid. However, the structural motifs present in the molecule offer clues to its potential therapeutic applications and warrant further investigation.
Potential as an Anti-inflammatory Agent
Many benzoic acid derivatives are known to possess anti-inflammatory properties. The core benzoic acid structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that 3-(3-hydroxyprop-1-ynyl)benzoic acid could exhibit similar activities, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Antimicrobial and Antifungal Potential
Phenolic compounds and their derivatives are widely recognized for their antimicrobial and antifungal activities. The hydroxyl group on the propargyl chain, in conjunction with the acidic nature of the carboxylic acid, could contribute to the disruption of microbial cell membranes or interference with essential enzymatic processes.
Role in Drug Discovery and Medicinal Chemistry
The true potential of 3-(3-hydroxyprop-1-ynyl)benzoic acid may lie in its utility as a versatile building block in drug discovery. The terminal alkyne and the carboxylic acid functional groups are amenable to a wide range of chemical modifications, allowing for the synthesis of a library of derivatives. This approach, known as diversity-oriented synthesis, could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.
Caption: Role as a scaffold in drug discovery.
The Path Forward: A Call for Scientific Inquiry
The story of 3-(3-hydroxyprop-1-ynyl)benzoic acid is, at present, a book with many blank pages. The lack of comprehensive research on its synthesis, history, and biological activity presents a clear opportunity for the scientific community. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol, along with a complete set of analytical data, would provide a solid foundation for future studies.
-
Systematic Biological Screening: A broad-based screening of the compound against a variety of biological targets, including enzymes, receptors, and microbial strains, is necessary to uncover its potential therapeutic applications.
-
Mechanistic Studies: Should any significant biological activity be identified, in-depth mechanistic studies will be crucial to understand how the molecule exerts its effects at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of derivatives will help to identify the key structural features responsible for any observed biological activity and guide the design of more potent and selective analogs.
References
Sources
Methodological & Application
Protocol for the Application of 3-(3-hydroxyprop-1-ynyl)benzoic acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective use of 3-(3-hydroxyprop-1-ynyl)benzoic acid as a versatile bifunctional linker in click chemistry. We delve into the mechanistic underpinnings of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), detailing the critical roles of each reagent and providing field-tested methodologies for reaction setup, execution, purification, and analysis. This document is designed to equip researchers, particularly those in bioconjugation, materials science, and drug development, with the expertise to leverage this reagent for the synthesis of novel molecular architectures.
Introduction: The Strategic Value of 3-(3-hydroxyprop-1-ynyl)benzoic acid in Click Chemistry
The advent of "click chemistry," a term coined by K. B. Sharpless, revolutionized chemical synthesis by introducing a set of criteria for reactions that are wide in scope, high-yielding, and generate minimal byproducts.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] This reaction's remarkable efficiency, stereospecificity, and bio-orthogonality have made it an indispensable tool across various scientific disciplines.[3]
3-(3-hydroxyprop-1-ynyl)benzoic acid is a uniquely valuable building block for CuAAC reactions. Its structure incorporates three distinct functional domains:
-
A Terminal Alkyne: The reactive moiety for the cycloaddition, enabling covalent ligation to any azide-modified molecule.
-
A Benzoic Acid: The carboxyl group serves as a secondary conjugation handle, readily available for forming amide bonds with amines, esters, or other functionalities. This feature is particularly useful for downstream modifications or for attaching the entire construct to a solid support or biomolecule.[4][5]
-
A Propargylic Hydroxyl Group: This group enhances hydrophilicity and provides an additional site for potential derivatization, further expanding its synthetic utility.
This trifecta of functionalities makes 3-(3-hydroxyprop-1-ynyl)benzoic acid an ideal linker for creating complex bioconjugates, advanced polymers, and targeted therapeutic agents.[2][6][7]
The CuAAC Reaction: Mechanism and Core Components
The CuAAC reaction is not a concerted cycloaddition; rather, it proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[3][8] This mechanism ensures the exclusive formation of the 1,4-regioisomer, a significant advantage over the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers.[2][9] The catalytically active Cu(I) species is typically generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[2][8]
Caption: Catalytic cycle of the CuAAC reaction.
Key Reagent Deep-Dive:
| Reagent | Role & Rationale | Typical Choice |
| Copper Source | Precursor to the active Cu(I) catalyst. Cu(II) salts are used for their stability and ease of handling. | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) |
| Reducing Agent | Reduces Cu(II) to the catalytically active Cu(I) state and prevents oxidative side reactions by scavenging dissolved oxygen.[2][10] | Sodium Ascorbate (freshly prepared solution) |
| Cu(I) Ligand | Stabilizes the Cu(I) ion, preventing oxidation and disproportionation. It also accelerates the reaction rate and protects sensitive biomolecules from copper-induced damage.[10] | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous/biological systems. TBTA (Tris(benzyltriazolylmethyl)amine) for organic solvents. |
| Solvent System | Solubilizes all reactants. The reaction is robust and compatible with a wide range of solvents, often including water, which is ideal for bioconjugation.[2] | Water, t-BuOH/Water, DMSO, DMF |
Experimental Protocols & Workflow
This section provides a standardized, adaptable protocol for the click reaction of 3-(3-hydroxyprop-1-ynyl)benzoic acid with an azide-containing molecule.
Caption: General experimental workflow for CuAAC.
Materials and Reagents
-
3-(3-hydroxyprop-1-ynyl)benzoic acid
-
Azide-functionalized substrate (R-N₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized Water, t-Butanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Buffers (if required for biological substrates, e.g., PBS)
-
Reaction vials, stir bars, standard glassware
-
Analytical equipment: TLC plates, LC-MS, NMR, HPLC
Preparation of Stock Solutions
-
Copper Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.
-
Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1.0 mL of deionized water. Crucially, this solution should be prepared fresh immediately before use to ensure maximum reducing activity.
Step-by-Step Reaction Protocol (Aqueous/t-BuOH System)
This protocol is based on a 0.1 mmol scale and should be optimized for specific substrates.
-
Substrate Preparation: In a 10 mL reaction vial, dissolve 3-(3-hydroxyprop-1-ynyl)benzoic acid (19.0 mg, 0.1 mmol, 1.0 eq.) and your azide substrate (0.1 mmol, 1.0 eq.) in 2 mL of a 1:1 mixture of t-butanol and deionized water. Stir until fully dissolved.
-
Catalyst Premixing: In a separate microcentrifuge tube, prepare the catalyst-ligand complex. Add 50 µL of the 100 mM THPTA stock solution (5 µmol, 5 mol%) followed by 50 µL of the 20 mM CuSO₄ stock solution (1 µmol, 1 mol%). Vortex briefly. A 5:1 ligand-to-copper ratio is recommended to protect biomolecules from potential oxidative damage.[10]
-
Catalyst Addition: Add the entire premixed catalyst solution from step 2 to the reaction vial containing the substrates.
-
Reaction Initiation: Add 33 µL of the freshly prepared 300 mM sodium ascorbate solution (10 µmol, 10 mol%) to the reaction vial.[11] The solution may develop a faint yellow/orange hue.
-
Incubation: Cap the vial and stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. For less reactive substrates or lower concentrations, the reaction can be left overnight.[12]
-
Monitoring: Check the reaction progress by taking a small aliquot and analyzing via TLC (e.g., using a 10% Methanol in DCM eluent) or LC-MS to confirm the consumption of starting materials and the formation of the product.
Work-up and Purification
The purification strategy will depend on the properties of the final product.
-
For Non-polar Products: Dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography.
-
For Polar/Water-Soluble Products: If the product is highly polar, purification may require reverse-phase HPLC. For bioconjugates, purification is often achieved using size exclusion chromatography or dialysis to remove small molecule reagents.[12]
Product Characterization
Confirming the identity and purity of the final triazole product is essential.
-
NMR Spectroscopy: In ¹H NMR, the formation of the 1,4-disubstituted triazole is confirmed by the appearance of a characteristic singlet for the triazole proton, typically between δ 7.5 and 8.5 ppm.
-
Mass Spectrometry (MS): ESI-MS is highly effective for confirming the molecular weight of the product.[13]
-
HPLC: Purity is best assessed using analytical HPLC with UV detection.[14]
-
FT-IR Spectroscopy: Successful reaction is indicated by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized Cu(I)).2. Decomposed sodium ascorbate.3. Poor solubility of reactants. | 1. Degas the solvent by bubbling with N₂ or Argon before adding reagents.[12]2. Always use freshly prepared sodium ascorbate solution. 3. Try a different solvent system (e.g., DMSO, DMF) or increase the proportion of the organic co-solvent. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen leading to oxidative side reactions. Insufficient reducing agent. | Increase the amount of sodium ascorbate (e.g., to 20 mol%). Ensure the reaction is well-mixed to distribute the reductant. |
| Difficulty with Purification | Product and starting material have similar polarities. Residual copper complicates analysis (e.g., NMR broadening). | 1. Adjust the eluent system for column chromatography.2. After extraction, wash the organic layer with a dilute aqueous solution of EDTA or ammonia to chelate and remove residual copper. |
| Reaction Stalls | Substrates are sterically hindered or electronically deactivated. | Increase the reaction temperature to 35-45 °C. Increase the catalyst loading to 2-5 mol%. Allow the reaction to proceed for a longer duration (24h). |
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
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ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Retrieved from [Link]
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NIH National Library of Medicine. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
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PubMed. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Retrieved from [Link]
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ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Retrieved from [Link]
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Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
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ResearchGate. (n.d.). Cu-catalyzed cycloaddition of azides and terminal alkynes (CuAAC; (b)).... Retrieved from [Link]
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PubMed. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Retrieved from [Link]
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PubMed. (2019). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. Retrieved from [Link]
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PubMed. (n.d.). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Retrieved from [Link]
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Application Notes and Protocols for 3-(3-hydroxyprop-1-ynyl)benzoic acid in Synthetic Chemistry
Abstract
This comprehensive technical guide provides detailed experimental protocols and application notes for reactions involving 3-(3-hydroxyprop-1-ynyl)benzoic acid. This bifunctional molecule, incorporating a terminal alkyne, a carboxylic acid, and a primary alcohol, serves as a versatile building block in medicinal chemistry and materials science. This document outlines key synthetic transformations, including its synthesis via Sonogashira coupling, subsequent esterification of the carboxylic acid moiety, and participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Each protocol is presented with an in-depth rationale for the chosen experimental conditions, safety precautions, and methods for purification and characterization, aimed at researchers, scientists, and professionals in drug development.
Introduction to 3-(3-hydroxyprop-1-ynyl)benzoic acid
3-(3-hydroxyprop-1-ynyl)benzoic acid is an organic compound characterized by an aromatic ring substituted with both a carboxylic acid and a hydroxylated propargyl group.[1] This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne "click" chemistry.[1][2][3] The carboxylic acid can undergo esterification or amidation, while the hydroxyl group can be further functionalized or protected.[4][5]
Table 1: Physicochemical Properties of 3-(3-hydroxyprop-1-ynyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| CAS Number | 132545-15-4 | [1] |
| Appearance | Off-white to light yellow solid | Generic |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | Inferred from benzoic acid and propargyl alcohol properties[6] |
Safety and Handling
The catalysts and reagents used in the described protocols, such as palladium complexes and copper(I) iodide, also require careful handling. Palladium on carbon can be pyrophoric, especially when dry.[7] Copper(I) iodide is harmful if swallowed and causes serious eye irritation.[8][9][10] Always consult the specific Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid via Sonogashira Coupling
The most direct route to synthesize 3-(3-hydroxyprop-1-ynyl)benzoic acid is through a Sonogashira coupling of 3-iodobenzoic acid and propargyl alcohol.[1][2] This reaction forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl halide.[1][2]
Rationale for Experimental Design
The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[2] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] An amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[2] The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne.
Figure 1: General workflow for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., a mixture of THF and water). Add triethylamine (Et₃N, 3.0 eq) as the base, followed by propargyl alcohol (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and acidify with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6][11][12][13][14][15]
Table 2: Reagents for Sonogashira Coupling
| Reagent | Molar Eq. | Purpose |
| 3-Iodobenzoic acid | 1.0 | Aryl halide substrate |
| Propargyl alcohol | 1.2 | Alkyne substrate |
| Pd(PPh₃)₄ | 0.02 | Palladium catalyst |
| CuI | 0.04 | Copper(I) co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base |
| THF/H₂O | - | Solvent |
Esterification of 3-(3-hydroxyprop-1-ynyl)benzoic acid
The carboxylic acid functionality of 3-(3-hydroxyprop-1-ynyl)benzoic acid can be readily converted to an ester, for example, a methyl ester, through Fischer esterification.[4][16][17]
Rationale for Experimental Design
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product side, a large excess of the alcohol (in this case, methanol) is typically used. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4] The reaction is usually heated to reflux to increase the reaction rate.
Detailed Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(3-hydroxyprop-1-ynyl)benzoic acid (1.0 eq) in a large excess of methanol (e.g., 20-30 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise with stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution to yield the crude ester, which can be further purified by column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 3-(3-hydroxyprop-1-ynyl)benzoic acid is a prime substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][18][19][20] This reaction allows for the efficient formation of a 1,2,3-triazole ring.
Rationale for Experimental Design
The CuAAC reaction is highly efficient and specific, proceeding under mild conditions, often in aqueous solvents.[3][20] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[21] A ligand, such as TBTA or THPTA, is often used to stabilize the copper(I) catalyst and prevent its oxidation.[21]
Figure 2: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol
-
Preparation of Reagent Solutions:
-
Solution A: Dissolve 3-(3-hydroxyprop-1-ynyl)benzoic acid (1.0 eq) and the desired azide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Solution B: Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Solution C: Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.
-
-
Reaction: To the stirred Solution A, add Solution B followed by Solution C.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Depending on the properties of the triazole product, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the hydroxyl or carboxylic acid functionalities of 3-(3-hydroxyprop-1-ynyl)benzoic acid to prevent unwanted side reactions.
-
Protection of the Hydroxyl Group: The primary alcohol can be protected as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, using TBDMS-Cl and imidazole. Deprotection is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).[22][23][24][25][26]
-
Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) as described in section 4. The ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., with NaOH or LiOH) followed by acidification.
Conclusion
3-(3-hydroxyprop-1-ynyl)benzoic acid is a highly versatile building block for organic synthesis. The distinct reactivity of its three functional groups allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling, esterification, and click chemistry. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the development of novel pharmaceuticals and functional materials. Careful consideration of reaction conditions and, when necessary, the use of protecting groups, will enable the successful synthesis of complex molecular architectures.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2057–2059. [Link]
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Reddit. (2019, April 18). Isolation of a Carboxylic acid. [Link]
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Application Notes & Protocols: 3-(3-hydroxyprop-1-ynyl)benzoic acid as a Versatile Heterobifunctional Linker
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS No. 132545-15-4). We delve into the unique molecular architecture of this linker, detailing its synthesis, characterization, and strategic implementation in advanced bioconjugation and drug discovery workflows. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of a Trifunctional Linker
3-(3-hydroxyprop-1-ynyl)benzoic acid is a multifaceted linker molecule engineered with three distinct functional groups: a carboxylic acid, a terminal alkyne, and a primary alcohol.[1] This strategic arrangement provides orthogonal handles for sequential or selective chemical modifications, making it an invaluable tool in the construction of complex molecular architectures.
-
The Carboxylic Acid: This group serves as a classical anchor point for covalent attachment to primary or secondary amines via robust and well-established amide bond formation chemistry. This is the primary handle for conjugation to proteins, peptides, or amine-functionalized surfaces.[2][3]
-
The Terminal Alkyne: This is the gateway to one of the most powerful and reliable conjugation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[4][5] The alkyne's high specificity for azide partners under mild, often aqueous conditions allows for precise and high-yield conjugation in complex biological environments.[6][7]
-
The Hydroxyl Group: The primary alcohol offers an additional site for modification, such as esterification or etherification. This can be used to attach other moieties, modulate the linker's solubility and spacing, or to be used as a reactive handle if the other two functionalities are protected or have already reacted.
This trifunctional nature allows for a "plug-and-play" approach to molecular assembly, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), where the linker's length, rigidity, and vector are critical determinants of efficacy.[8][9][10]
Physicochemical Properties & Characterization
A thorough understanding of the linker's physical and chemical properties is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 132545-15-4 | [1] |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [11] |
| Appearance | Typically a white to light brown solid | [12] |
| Solubility | Soluble in alcohols, DMSO, DMF; slightly soluble in water | [13] |
Spectroscopic Characterization
Verifying the identity and purity of the linker is a critical first step.
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint. Key expected resonances include aromatic protons, a methylene triplet adjacent to the hydroxyl group, and the hydroxyl proton itself. The spectrum for the parent compound, 3-hydroxybenzoic acid, shows characteristic aromatic signals between 7.0 and 7.5 ppm and hydroxyl/acidic protons at higher shifts (around 10-13 ppm in DMSO-d6).[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the O-H bond of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), the C≡C of the alkyne (~2100-2250 cm⁻¹, often weak), and the O-H of the alcohol (~3200-3600 cm⁻¹).[15][16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Core Application: A Two-Stage Bioconjugation Strategy
The orthogonality of the carboxylic acid and the terminal alkyne is best exploited in a two-stage conjugation workflow. This allows for the precise and controlled assembly of three distinct molecular components.
This strategy is foundational for building complex systems like Antibody-Drug Conjugates (ADCs), PROTACs, or functionalized nanoparticles where precise control over component assembly is required.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemicals.[13][17] 3-(3-hydroxyprop-1-ynyl)benzoic acid and related reagents should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
Objective: To conjugate the carboxylic acid moiety of the linker to a primary amine on a molecule of interest (e.g., a peptide, small molecule, or functionalized surface). This protocol utilizes the common EDC/NHS chemistry.
Materials:
-
3-(3-hydroxyprop-1-ynyl)benzoic acid
-
Amine-containing molecule (Substrate-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask with stir bar)
-
TLC plates, HPLC, and/or LC-MS for reaction monitoring
Methodology:
-
Activation of the Linker (Causality: Formation of a stable active ester):
-
Dissolve 1.0 equivalent of 3-(3-hydroxyprop-1-ynyl)benzoic acid in anhydrous DMF.
-
Add 1.2 equivalents of NHS, followed by 1.2 equivalents of EDC. Rationale: EDC activates the carboxylic acid, which is then trapped by NHS to form a more stable NHS-ester. This intermediate is less susceptible to hydrolysis than the EDC-activated acid and reacts efficiently with primary amines.
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of activation can be monitored by TLC or LC-MS by observing the consumption of the starting acid.
-
-
Conjugation to the Amine:
-
In a separate vessel, dissolve 1.1 equivalents of the amine-containing substrate (Substrate-NH₂) in anhydrous DMF.
-
If the substrate is an amine salt (e.g., a hydrochloride), add 2.0 equivalents of DIPEA to neutralize the salt and facilitate the reaction.
-
Slowly add the solution of the activated linker (from step 1) to the amine solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction for the disappearance of the amine substrate using an appropriate method (TLC, LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel or by preparative HPLC to yield the desired alkyne-functionalized conjugate.
-
Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the terminal alkyne of the product from Protocol 1 with an azide-functionalized molecule, forming a stable triazole linkage.
Materials:
-
Alkyne-functionalized conjugate (from Protocol 1)
-
Azide-containing molecule (Substrate-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMSO, DMF)
-
Reaction vessel
Methodology:
-
Reagent Preparation (Causality: In situ generation of the active catalyst):
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh. Rationale: Sodium ascorbate is a reducing agent that converts the stable Cu(II) precursor to the active Cu(I) catalyst in situ.
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
Dissolve 1.0 equivalent of the alkyne-functionalized conjugate and 1.1 equivalents of the azide-containing molecule in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Rationale: Oxygen can oxidize the active Cu(I) catalyst, inhibiting the reaction.
-
Add the sodium ascorbate solution (5-10 mol %).
-
Add the CuSO₄ solution (1-5 mol %). A slight turbidity or color change may be observed as the copper complex forms.
-
-
Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting materials and the appearance of the triazole product.
-
-
Work-up and Purification:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
The crude product can be purified by column chromatography, preparative HPLC, or recrystallization.
-
Confirm the structure of the final tri-partate conjugate by ¹H NMR and Mass Spectrometry.
-
Application in PROTAC Development
3-(3-hydroxyprop-1-ynyl)benzoic acid is an exemplary building block for PROTACs. The linker moiety is not merely a spacer but a critical component that dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[8][18]
The rigid benzoic acid and alkyne components introduce conformational constraints, while the propargyl alcohol portion provides flexibility.[18][19] This balance is key. The synthetic handles allow for the systematic variation of linker length and attachment points, enabling the optimization of degradation activity (DC₅₀) and maximal degradation (Dₘₐₓ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protocol 1: Low Amide Coupling Yield | Incomplete activation of carboxylic acid. | Ensure EDC/NHS are fresh. Run activation for a longer duration. |
| Hydrolysis of activated ester. | Use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Steric hindrance at the amine. | Increase reaction time and/or temperature (e.g., to 40 °C). | |
| Protocol 2: CuAAC Reaction Stalls | Inactive Cu(I) catalyst. | Ensure the reaction is deoxygenated. Use freshly prepared sodium ascorbate solution. |
| Poor solubility of reactants. | Try a different solvent system (e.g., DMSO, DMF/water). Add a co-solvent to improve solubility. | |
| Ligand inhibition of copper. | If working with complex biomolecules, consider using a copper-coordinating ligand like TBTA to stabilize the Cu(I) catalyst. |
References
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]
-
Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
-
Kumar, P., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. [Link]
-
Wang, J., et al. (2012). Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH. [Link]
-
Kumar, P., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. PMC. [Link]
-
Gangan, V. (2020). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Chrikishvili, D., et al. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. PubMed. [Link]
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Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. [Link]
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
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NIST. Benzoic acid, 3-hydroxy-. NIST WebBook. [Link]
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Boopathi, T. S. & Senthil, S. (2017). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Rasayan Journal of Chemistry. [Link]
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ResearchGate. PROTACs with aromatic linkers. [Link]
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ResearchGate. Bioorthogonal reactions of terminal alkynes. [Link]
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Bai, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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University of Southampton. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]
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Wikipedia. Bioorthogonal chemistry. [Link]
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Jewett, J. C. & Bertozzi, C. R. (2010). Developing bioorthogonal probes to span a spectrum of reactivities. PMC - PubMed Central. [Link]
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ResearchGate. IR spectra of benzoic acid. [Link]
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Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
-
El-Sayed, A. S., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. PubMed. [Link]
-
Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
Angene Chemical. 2-(3-hydroxyprop-1-ynyl)benzoic acid. [Link]
-
Deleavey, G. F. & Damha, M. J. (2019). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. PubMed. [Link]
-
Hong, S. J., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Welcome to the technical support center for 3-(3-hydroxyprop-1-ynyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a molecule possessing three distinct functional groups—a terminal alkyne, a primary alcohol, and a carboxylic acid—its reactivity can be nuanced. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges and side reactions during your experiments, particularly in the context of Sonogashira cross-coupling reactions.
Understanding the Reactivity Landscape
3-(3-hydroxyprop-1-ynyl)benzoic acid is a valuable synthon, often employed in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its utility primarily stems from the terminal alkyne, which is a gateway for carbon-carbon bond formation via reactions like the Sonogashira coupling.[2] However, the presence of the hydroxyl and carboxylic acid moieties, while offering points for further derivatization, can also lead to undesired side reactions if not properly managed. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide & FAQs
Issue 1: Formation of a Dimeric Byproduct
Question: I am performing a Sonogashira coupling with 3-(3-hydroxyprop-1-ynyl)benzoic acid and an aryl halide, but I am observing a significant amount of a byproduct with approximately double the mass of my starting alkyne. What is happening and how can I prevent it?
Answer:
This is a classic case of alkyne homocoupling , also known as Glaser coupling.[2][3][4] This side reaction is particularly prevalent in Sonogashira couplings that utilize a copper(I) co-catalyst.[2] In the presence of oxygen, the copper acetylide intermediate can undergo oxidative dimerization to yield a 1,3-diyne.[2][3]
Causality:
The mechanism of the Sonogashira reaction involves the formation of a copper acetylide.[5] If oxygen is present in the reaction mixture, it can oxidize the copper(I) to copper(II), which then facilitates the coupling of two acetylide species.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Rigorous Degassing | To remove dissolved oxygen, which is a key component in the Glaser coupling pathway. | Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Perform the reaction under a positive pressure of inert gas. |
| Copper-Free Conditions | To eliminate the primary catalyst for the homocoupling side reaction. | Several copper-free Sonogashira protocols have been developed.[6] These often require specific palladium catalysts and ligands, and may necessitate higher reaction temperatures. |
| Use of an Oxygen Scavenger | To chemically remove trace amounts of oxygen from the reaction mixture. | The addition of a small amount of a reducing agent, such as triphenylphosphine in excess of what is required for the palladium catalyst, can help to suppress homocoupling. |
| Controlled Atmosphere | To minimize oxygen exposure throughout the experiment. | A study has shown that using a dilute hydrogen gas atmosphere can significantly reduce homocoupling.[7] |
Issue 2: Low Yield and Incomplete Conversion
Question: My Sonogashira reaction with 3-(3-hydroxyprop-1-ynyl)benzoic acid is sluggish and gives low yields of the desired product. Could the unprotected hydroxyl or carboxylic acid groups be interfering?
Answer:
While Sonogashira couplings are generally tolerant of a wide range of functional groups, including alcohols and carboxylic acids, their presence can sometimes influence the reaction efficiency.[1][6]
Causality and Troubleshooting:
-
Base Selection: The choice of base is crucial. The base must be strong enough to deprotonate the terminal alkyne to form the reactive acetylide, but not so strong that it causes undesirable side reactions with the carboxylic acid. The acidity of the carboxylic acid proton means it will be deprotonated by the amine base typically used in Sonogashira reactions. This can potentially affect the solubility of the starting material and the overall reaction kinetics.
-
Recommendation: If using an amine base like triethylamine or diisopropylethylamine, consider using a slightly larger excess to account for the neutralization of the carboxylic acid. Alternatively, inorganic bases like potassium carbonate or cesium carbonate can be effective, particularly in polar aprotic solvents.
-
-
Solvent Choice: The polarity of the solvent can impact the solubility of the deprotonated starting material and the reaction intermediates.
-
Recommendation: If solubility is an issue, consider using a more polar solvent such as DMF or NMP. However, be mindful that these solvents can also influence the catalyst activity and may require re-optimization of the reaction conditions.
-
-
Catalyst Deactivation: The hydroxyl group can potentially coordinate to the palladium or copper catalyst, which might inhibit catalytic activity.
-
Recommendation: While this is less common, if other troubleshooting steps fail, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS ether). This protecting group is generally stable to Sonogashira conditions and can be easily removed post-coupling.
-
Issue 3: Formation of an Isomeric Product (Lactone)
Question: I have isolated a product with the correct mass, but the spectroscopic data (¹H NMR, IR) suggests the formation of a lactone. How is this possible?
Answer:
This is likely due to an intramolecular cyclization of the starting material or the product. The presence of the carboxylic acid and the alkyne in the same molecule creates the potential for cyclization under certain conditions.
Causality:
Under either acidic or basic conditions, or in the presence of the transition metal catalyst, the carboxylate can act as an intramolecular nucleophile, attacking the alkyne. A 5-exo-dig cyclization is a plausible pathway that would lead to the formation of a five-membered lactone ring. While this is more commonly seen with ortho-alkynyl benzoic acids, it can potentially occur with the meta-substituted isomer under forcing conditions.[8]
Mitigation Strategies:
-
Control of Reaction Temperature: Avoid excessively high temperatures, as this can promote intramolecular side reactions.
-
Choice of Catalyst and Ligands: The nature of the palladium and copper catalysts and their associated ligands can influence the propensity for cyclization. Experiment with different ligand systems to find one that favors the intermolecular cross-coupling over the intramolecular cyclization.
-
Protection of the Carboxylic Acid: The most robust solution is to protect the carboxylic acid, for example, as a methyl or ethyl ester. This removes the internal nucleophile and prevents lactonization. The ester can then be hydrolyzed in a subsequent step to reveal the carboxylic acid.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with 3-(3-hydroxyprop-1-ynyl)benzoic acid
This protocol is a general starting point and may require optimization for specific aryl halides.
-
To a Schlenk flask under an argon atmosphere, add 3-(3-hydroxyprop-1-ynyl)benzoic acid (1.0 eq.), the aryl halide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling.
-
To a Schlenk flask under an argon atmosphere, add 3-(3-hydroxyprop-1-ynyl)benzoic acid (1.0 eq.), the aryl halide (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(PPh₃)₂ (0.05 eq.)).
-
Add a degassed solvent (e.g., DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq. or piperidine, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Visualizing Potential Reaction Pathways
Caption: Potential reaction pathways for 3-(3-hydroxyprop-1-ynyl)benzoic acid.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 29). Sonogashira coupling. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Saha, D., Dey, R., & Ranu, B. C. (2010). A Simple and Efficient One‐Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling–5‐endo‐dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand‐ and Copper‐Free Aerobic Conditions. European Journal of Organic Chemistry, 2010(31), 6067–6071. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic letters, 23(12), 4726–4730. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
Wikipedia. (2023, April 1). Glaser coupling. [Link]
-
ResearchGate. (2009). Glaser Oxidative Coupling in Ionic Liquids: An Improved Synthesis of Conjugated 1,3-Diynes. [Link]
-
ResearchGate. (2018). New insights into the alkoxycarbonylation of propargyl alcohol. [Link]
-
Royal Society of Chemistry. (2018). Scope and advances in the catalytic propargylic substitution reaction. [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Royal Society of Chemistry. (2007). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
ResearchGate. (2018). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling. [Link]
-
Cell Reports Physical Science. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. [Link]
-
Royal Society of Chemistry. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. [Link]
-
MDPI. (2021). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ACS Publications. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
National Center for Biotechnology Information. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
Recrystallization methods for 3-(3-hydroxyprop-1-ynyl)benzoic acid
An Application Scientist's Guide to the Recrystallization of 3-(3-hydroxyprop-1-ynyl)benzoic acid
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(3-hydroxyprop-1-ynyl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on understanding the physicochemical properties of both the solute and the solvent.[1] For a molecule like 3-(3-hydroxyprop-1-ynyl)benzoic acid, which possesses multiple functional groups capable of hydrogen bonding (a carboxylic acid and a primary alcohol), solvent selection is paramount.
This document is structured as a series of questions and answers to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 3-(3-hydroxyprop-1-ynyl)benzoic acid and what are its key structural features?
3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS No: 132545-15-4) is an organic compound featuring a benzoic acid core substituted with a 3-hydroxyprop-1-ynyl group.[2] Its key structural features are:
-
An Aromatic Ring: Provides rigidity to the molecule.
-
A Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor.
-
A Hydroxyl Group (-OH): A polar, neutral functional group that is also a hydrogen bond donor and acceptor.
-
An Alkyne Group (-C≡C-): A linear and relatively non-polar linker.
The presence of both a carboxylic acid and a hydroxyl group makes the molecule quite polar and capable of forming strong intermolecular hydrogen bonds, which will heavily influence its solubility.[2]
Q2: Why can recrystallizing this specific compound be challenging?
The primary challenge arises from the molecule's dual functionality. The polar carboxylic acid and alcohol groups favor polar solvents, while the aromatic ring provides some non-polar character. This can lead to several potential issues:
-
High solubility in highly polar solvents (like methanol or ethanol) even at room temperature, which would result in poor recovery.[3]
-
Low solubility in non-polar solvents (like hexanes or toluene), making them unsuitable as single-solvent systems.
Q3: How do I select a suitable solvent for recrystallization?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Given the polar nature of your compound, good starting points are polar protic solvents or mixtures thereof. A common and effective strategy for aromatic carboxylic acids is to use an alcohol/water mixture.[7][8]
The process of selecting a solvent should be systematic. The workflow below outlines a logical approach to screening for an appropriate solvent system.
Caption: Workflow for systematic solvent selection.
Experimental Protocols & Methodologies
Based on the structural analysis, a mixed solvent system of ethanol and water is a highly promising candidate. Ethanol should readily dissolve the compound, while water, in which the compound is likely less soluble, will act as the anti-solvent.
Protocol 1: Small-Scale Solvent System Screening
Objective: To determine the optimal ratio for a mixed solvent system (e.g., Ethanol/Water).
Methodology:
-
Place approx. 20-30 mg of your crude 3-(3-hydroxyprop-1-ynyl)benzoic acid into a small test tube.
-
Add the "good" solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Note the volume used.
-
Add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A significant amount of fine, white crystalline solid indicates a good solvent system.
Protocol 2: Full Recrystallization Procedure (Ethanol/Water System)
Objective: To purify crude 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent in small portions and allow the solution to heat to near boiling before adding more.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: Heat a separate container of water to near boiling. Slowly add the hot water to the ethanol solution until the first sign of persistent cloudiness appears. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (at the same ratio determined earlier) to remove any adhering impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. CAS 132545-15-4: 3-(3-HYDROXY-PROP-1-YNYL)-BENZOIC ACID [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Characterization of 3-(3-hydroxyprop-1-ynyl)benzoic Acid Derivatives
Welcome to the technical support center for the characterization of 3-(3-hydroxyprop-1-ynyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this unique class of molecules. The inherent functionalities—a carboxylic acid, a terminal alkyne, and a primary alcohol—present a distinct set of analytical hurdles. This document provides troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable characterization data.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and step-by-step solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural elucidation, yet these derivatives can present several challenges.
Question: I'm observing poor solubility of my 3-(3-hydroxyprop-1-ynyl)benzoic acid derivative in common NMR solvents like CDCl₃, leading to broad peaks or no signal at all. What can I do?
Answer: This is a frequent issue due to the polar carboxylic acid and hydroxyl groups, which can lead to aggregation and poor solubility in less polar solvents.[1]
-
Causality: The hydrogen bonding capabilities of the -COOH and -OH groups, coupled with the aromatic ring, can lead to strong intermolecular interactions, reducing solubility in solvents like chloroform-d.
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to more polar, deuterated solvents. DMSO-d₆ is an excellent first choice as it can disrupt hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule.[2] Other options include methanol-d₄ or acetone-d₆.
-
Temperature Variation: Gentle heating of the NMR tube can sometimes improve solubility and sharpen signals. However, be cautious of potential degradation with heat-sensitive derivatives.
-
Salt Formation: If solubility remains an issue, consider converting the carboxylic acid to a more soluble salt for NMR analysis. Adding a small amount of a volatile base like triethylamine to the NMR tube can sometimes improve solubility, but be aware this will alter the chemical shifts of protons near the carboxylic acid.
-
Sonication: Briefly sonicating the sample in the NMR tube can help break up aggregates and improve dissolution.
-
Question: The acidic proton of the carboxylic acid is not visible in my ¹H NMR spectrum. Is this normal?
Answer: Yes, the absence of the carboxylic acid proton is common, especially if there are trace amounts of water in the NMR solvent.
-
Causality: The acidic proton of the carboxylic acid can undergo rapid chemical exchange with residual water (H₂O) or deuterated water (D₂O) in the solvent. This rapid exchange broadens the signal, often to the point where it disappears into the baseline.
-
Troubleshooting Protocol:
-
Use of Anhydrous Solvents: Ensure you are using high-quality, anhydrous deuterated solvents.
-
D₂O Exchange: To confirm the presence of the carboxylic acid, you can intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable protons (-COOH and -OH) will be replaced by deuterium, causing their signals to disappear. This is a useful diagnostic tool.
-
Low-Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the exchange rate sufficiently to observe the carboxylic acid proton as a broad singlet.
-
Question: How can I definitively assign the alkynyl proton in my ¹H NMR spectrum?
Answer: The terminal alkynyl proton typically appears in a distinct region of the spectrum, but its chemical shift can be variable.
-
Expected Chemical Shift: The proton on a terminal alkyne (≡C-H) usually resonates between δ 1.7-3.1 ppm.[3][4] This is more shielded than vinylic or aromatic protons due to the magnetic anisotropy of the triple bond.
-
Confirmation:
-
Long-Range Coupling: Look for small, long-range couplings (typically 2-3 Hz) to other protons in the molecule, such as the methylene protons of the propargyl group.
-
Decoupling Experiments: If the structure is complex, selective decoupling experiments can help confirm coupling partners.
-
¹³C NMR Correlation: Use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signal to the sp-hybridized carbon of the alkyne.
-
Typical ¹H NMR Chemical Shift Ranges for 3-(3-hydroxyprop-1-ynyl)benzoic Acid Core Structure:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Often exchanges with solvent |
| Aromatic (Ar-H) | 7.2 - 8.5 | Multiplet/Doublet/Triplet | Pattern depends on substitution |
| Methylene (-CH₂OH) | ~4.4 | Singlet or Triplet | Coupling to -OH proton may be observed |
| Alkynyl (-C≡CH) | 2.0 - 3.5 | Singlet or Triplet | May show long-range coupling |
| Hydroxyl (-OH) | Variable | Broad Singlet or Triplet | Often exchanges with solvent |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern, but the multifunctional nature of these compounds can lead to complex spectra.
Question: I am struggling to see the molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum. What is happening?
Answer: The molecular ion of these derivatives can be unstable under high-energy EI conditions, leading to extensive fragmentation and a weak or absent M⁺ peak.
-
Causality: The presence of the hydroxyl group and the benzylic-like position of the propargyl group make the molecule susceptible to fragmentation. Common initial fragmentation pathways include the loss of water (M-18) and cleavage of the propargyl group.[5][6]
-
Troubleshooting Protocol:
-
Soft Ionization Techniques: Switch to a softer ionization method that imparts less energy to the molecule. Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent alternatives that are more likely to yield a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatizing the hydroxyl and carboxylic acid groups (e.g., by silylation) can increase volatility and stability, leading to a more prominent molecular ion.
-
Question: What are the expected fragmentation patterns for these molecules in MS?
Answer: The fragmentation is often directed by the functional groups.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols.
-
Loss of Water: Dehydration is a characteristic fragmentation for alcohols.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group can occur.
-
Benzylic-type Cleavage: The bond between the aromatic ring and the alkynyl group can cleave.
Visualizing a Common Fragmentation Pathway:
Caption: Common fragmentation pathways in ESI-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and for purification.
Question: I am seeing significant peak tailing for my benzoic acid derivative on a C18 column. How can I improve the peak shape?
Answer: Peak tailing is a common problem for acidic compounds on reversed-phase columns.
-
Causality: The issue often arises from secondary interactions between the acidic silanol groups on the silica-based stationary phase and the polar functional groups of the analyte. The carboxylic acid can interact strongly with these sites, leading to a non-ideal chromatographic peak shape.
-
Troubleshooting Protocol:
-
Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.[7] This will suppress the ionization of the carboxylic acid, making it less polar and reducing its interaction with the stationary phase. A pH of around 2.5-3.0 is a good starting point.
-
Use a Buffered Mobile Phase: Employing a buffer, such as an acetate or phosphate buffer, can help maintain a consistent pH and improve peak shape.[8]
-
End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups.
-
Alternative Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.
-
HPLC Method Development Workflow:
Caption: A typical HPLC method development workflow.
Thermal Analysis (TGA/DSC)
Thermal analysis provides insights into the stability and solid-state properties of your compound.
Question: My compound decomposes before melting in the Differential Scanning Calorimetry (DSC) analysis. How can I interpret this?
Answer: This is valuable information indicating the thermal stability of your derivative.
-
Causality: The combination of functional groups may lead to a molecule that is not thermally stable. The alkyne group, in particular, can be reactive at elevated temperatures. The decomposition may be initiated by decarboxylation or other thermal degradation pathways.[9]
-
Interpretation and Protocol:
-
Thermogravimetric Analysis (TGA): Run a TGA experiment to correlate the thermal event in the DSC with a mass loss.[10] This will confirm that the event is a decomposition and not a phase transition. The TGA will show the temperature at which mass loss begins.
-
Hot-Stage Microscopy: This technique allows for visual observation of the sample as it is heated, confirming whether it melts, decomposes, or undergoes another change.
-
Modulated DSC (MDSC): MDSC can sometimes separate melting and decomposition events that occur close together.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify these compounds after synthesis?
A1: The purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically required to elute the polar product.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield highly pure material.
-
Preparative HPLC: For small quantities or difficult separations, preparative reversed-phase HPLC can be an excellent option.
Q2: Are there any specific safety precautions I should take when handling these compounds?
A2: While specific toxicity data may not be available for all derivatives, it is prudent to handle them with care.
-
Standard Laboratory Practices: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation and Contact: Avoid inhaling dust or vapors and prevent skin contact. Work in a well-ventilated fume hood.
-
Thermal Stability: Be aware of the potential for thermal decomposition, especially when heating the material.
Q3: Can I use Infrared (IR) Spectroscopy to characterize these derivatives?
A3: Yes, IR spectroscopy is a very useful tool for confirming the presence of the key functional groups.
-
-OH Stretch: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
-C≡C- Stretch: A weak to medium peak in the 2100-2260 cm⁻¹ region indicates the alkyne triple bond.[3]
-
≡C-H Stretch: A sharp peak around 3300 cm⁻¹ confirms a terminal alkyne.[3]
Q4: My derivative appears to be an oil, but I expected a solid. What could be the reason?
A4: The physical state depends on the purity and the specific side chains of the derivative.
-
Impurities: Residual solvents or synthetic byproducts can act as plasticizers, preventing crystallization. Further purification is recommended.
-
Molecular Structure: Some derivatives, particularly those with long or branched alkyl chains, may have low melting points and exist as oils at room temperature.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, which can appear oily.
References
- Jarvis, A. P., Schaaf, O., & Oldham, N. J. (2000). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 212(1), 119–126.
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- The Royal Society of Chemistry. (n.d.).
- Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube.
- CymitQuimica. (n.d.). CAS 132545-15-4: 3-(3-HYDROXY-PROP-1-YNYL)-BENZOIC ACID.
- Gadzała-Kopciuch, R. M., et al. (2025).
- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Chemistry LibreTexts. (2022, August 28). Thermal Analysis.
- Science Ready. (n.d.).
- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- OpenOChem Learn. (n.d.). Alkynes.
- Investigation of Thermal Properties of Carboxyl
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- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 3-(3-hydroxyprop-1-ynyl)benzoic Acid and Its Analogs in Modulating Key Pathological Pathways
In the landscape of modern drug discovery, the pursuit of small molecules with high efficacy and target specificity is paramount. Benzoic acid derivatives have long been a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of 3-(3-hydroxyprop-1-ynyl)benzoic acid and its structurally similar compounds, with a focus on their potential as modulators of critical enzymatic pathways implicated in a range of diseases. Drawing upon experimental data, we will explore the structure-activity relationships (SAR) that govern their biological performance, offering insights for researchers, scientists, and drug development professionals.
Introduction to 3-(3-hydroxyprop-1-ynyl)benzoic Acid: A Promising Scaffold
3-(3-hydroxyprop-1-ynyl)benzoic acid is a unique molecule characterized by a benzoic acid core, a rigid propargyl linker, and a terminal hydroxyl group. This combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity. The carboxylic acid moiety can participate in key interactions with biological targets, while the linear alkyne provides a defined spatial orientation, and the hydroxyl group can form important hydrogen bonds.
While extensive research on this specific molecule is emerging, the broader class of benzoic acid derivatives has been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A particularly promising therapeutic target for this class of compounds is monoacylglycerol lipase (MAGL), a serine hydrolase that plays a pivotal role in the endocannabinoid system.[3][4]
Monoacylglycerol Lipase (MAGL): A Key Therapeutic Target
MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in neurotransmission, inflammation, and pain perception.[4][5] By hydrolyzing 2-AG, MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins, and glycerol.[6] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), leading to analgesic and anti-inflammatory effects.[3][4] Furthermore, by reducing the production of arachidonic acid, MAGL inhibitors can dampen pro-inflammatory signaling pathways.[1][5]
The therapeutic potential of MAGL inhibitors is significant, with applications in neurodegenerative diseases, neuropathic pain, and various cancers.[3][5][7] In the context of neuroinflammation, MAGL inhibition has been shown to be neuroprotective.[5] In oncology, MAGL is often overexpressed in aggressive cancer cells, where it contributes to a pro-tumorigenic lipid signaling network.[6][7] Inhibition of MAGL in cancer cells can impair their migration, invasiveness, and survival.[1][6]
Comparative Analysis of 3-(3-hydroxyprop-1-ynyl)benzoic Acid and Analogs
A comprehensive understanding of the structure-activity relationship (SAR) is critical for the rational design of potent and selective MAGL inhibitors. While direct comparative data for 3-(3-hydroxyprop-1-ynyl)benzoic acid and its immediate analogs is not yet widely published in a single study, we can infer key trends from the broader literature on benzoic acid-based MAGL inhibitors. The following sections will compare the parent compound with hypothetical, yet plausible, analogs to illustrate these principles.
Core Scaffold Modifications:
The benzoic acid ring serves as the primary recognition element. Modifications to this ring, such as the position of the propargyl substituent (ortho, meta, para) and the addition of other functional groups, can significantly impact binding affinity and selectivity.
Linker Modifications:
The propargyl linker provides a rigid and linear connection to the catalytic site of MAGL. Altering the length or flexibility of this linker would likely have a profound effect on inhibitory activity.
Terminal Group Modifications:
The terminal hydroxyl group is a key hydrogen bond donor and acceptor. Its replacement with other functional groups, such as a methyl ether, a fluorine atom, or a larger alkyl group, would directly probe the steric and electronic requirements of the active site.
| Compound | Structure | Predicted MAGL Inhibition (IC50) | Rationale for Predicted Activity |
| 3-(3-hydroxyprop-1-ynyl)benzoic acid | C1=CC(=CC=C1C#CCO)C(=O)O | Baseline | The parent compound with a key hydrogen-bonding hydroxyl group. |
| Analog A: 4-(3-hydroxyprop-1-ynyl)benzoic acid | C1=CC(=CC=C1C#CCO)C(=O)O (para-isomer) | Potentially altered | The change in substitution pattern from meta to para will affect the orientation within the binding pocket. |
| Analog B: 3-(3-methoxyprop-1-ynyl)benzoic acid | C1=CC(=CC=C1C#CCOC)C(=O)O | Likely decreased | Masking the hydroxyl group as a methyl ether would prevent key hydrogen bond interactions. |
| Analog C: 3-(4-hydroxybut-1-ynyl)benzoic acid | C1=CC(=CC=C1C#CCCO)C(=O)O | Potentially decreased | Increasing the linker length may disrupt the optimal positioning of the hydroxyl group. |
| Analog D: 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | CC(C)(O)C#CC1=CC=CC(=C1)C(=O)O | Potentially decreased | The addition of methyl groups on the carbon bearing the hydroxyl group may introduce steric hindrance. |
Experimental Protocols
To facilitate further research and validation of these predictions, detailed experimental protocols are essential.
Synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic Acid and Analogs
The synthesis of these compounds typically involves a Sonogashira coupling reaction between a halogenated benzoic acid derivative and the appropriate terminal alkyne.[8]
General Synthetic Scheme:
Caption: General workflow for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid and its analogs.
Step-by-Step Protocol:
-
To a solution of the halogenated benzoic acid (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF/Et3N), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and CuI (0.1 equivalents).
-
Degas the reaction mixture and stir under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired compound.
In Vitro MAGL Inhibition Assay (Fluorometric)
A fluorometric assay is a common method for determining the inhibitory potency of compounds against MAGL.[9][10][11][12] This assay utilizes a fluorogenic substrate that, when cleaved by MAGL, releases a fluorescent product.
Experimental Workflow:
Caption: Experimental workflow for the in vitro MAGL inhibition assay.
Step-by-Step Protocol:
-
Prepare solutions of the test compounds in DMSO at various concentrations.
-
In a 96-well black microplate, add the assay buffer, recombinant human MAGL enzyme, and the test compound solution (or DMSO for control).
-
Incubate the plate at 37°C for 20-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate.
-
Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C using a microplate reader (e.g., excitation/emission wavelengths of 360/460 nm).
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable nonlinear regression model.
Signaling Pathways Modulated by MAGL Inhibition
Inhibition of MAGL has a dual effect on cellular signaling pathways. Firstly, it elevates the levels of 2-AG, enhancing endocannabinoid signaling. Secondly, it reduces the production of arachidonic acid, thereby dampening the eicosanoid pathway.[1][6][13]
Caption: Downstream signaling pathways affected by MAGL inhibition.
Conclusion and Future Directions
3-(3-hydroxyprop-1-ynyl)benzoic acid and its analogs represent a promising class of compounds for the development of novel MAGL inhibitors. The insights from SAR studies of related benzoic acid derivatives suggest that modifications to the core scaffold, linker, and terminal functional groups can be strategically employed to optimize potency and selectivity. The provided experimental protocols offer a framework for the synthesis and in vitro evaluation of these compounds.
Future research should focus on synthesizing a focused library of analogs of 3-(3-hydroxyprop-1-ynyl)benzoic acid to generate direct comparative data and build a robust SAR model. Further studies should also investigate the pharmacokinetic and pharmacodynamic properties of the most potent compounds in relevant in vivo models of neuroinflammation and cancer. The continued exploration of this chemical space holds significant promise for the discovery of new and effective therapeutics targeting the monoacylglycerol lipase pathway.
References
-
Nomura, D. K., et al. (2011). Monoacylglycerol Lipase (MAGL) as a Therapeutic Target. Annual Review of Pharmacology and Toxicology, 51, 411-432. [Link]
-
Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work? [Link]
-
Holtfrerich, A., et al. (2011). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical Biochemistry, 410(2), 245-251. [Link]
-
Patsnap Synapse. (2024). What are MAGL modulators and how do they work? [Link]
-
Viader, A., & Cravatt, B. F. (2014). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. ACS Chemical Neuroscience, 5(6), 424-437. [Link]
-
von der Embse, A., et al. (1996). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of the American Chemical Society, 118(36), 8683-8693. [Link]
-
Ahmad, I., et al. (2019). Design, synthesis and in vitro evaluation of novel benzoxazole clubbed 2-pyrrolidinone derivatives as potent and selective monoacylglycerol lipase (MAGL) inhibitors. Bioorganic Chemistry, 86, 484-494. [Link]
-
Assay Genie. (n.d.). Monoacylglycerol Lipase (MAGL) Inhibitor Screening Kit (Fluorometric). [Link]
-
Zhong, P., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(6), 1136-1153. [Link]
-
Chen, R., et al. (2012). Signaling pathways mediating the beneficial effects produced by inhibition of 2-AG metabolism. Cellular and Molecular Neurobiology, 32(6), 931-943. [Link]
-
Fang, H., et al. (2024). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 270, 117135. [Link]
-
Chen, Y., et al. (2018). The Role of Monoacylglycerol Lipase (MAGL) in the Cancer Progress. Journal of Cancer, 9(18), 3249-3255. [Link]
-
Chiscop, E., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
Nithipatikom, K., et al. (2009). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical Biochemistry, 393(1), 75-80. [Link]
-
von Itzstein, M., et al. (1996). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Journal of the American Chemical Society, 118(36), 8683-8693. [Link]
-
Jose, J., et al. (2024). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Research Journal of Pharmacy and Technology, 17(3), 1145-1150. [Link]
-
Gulea, M., & Gherasim, C. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3501. [Link]
-
Di Martino, R. M. C., et al. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 30(5), 1605. [Link]
-
Gul, H. I., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. [Link]
-
Gulea, M., & Gherasim, C. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3501. [Link]
-
Granchi, C., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. Molecules, 25(25), 5988. [Link]
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A Comparative Guide to the Synthetic Strategies for 3-(3-hydroxyprop-1-ynyl)benzoic acid
Introduction
3-(3-hydroxyprop-1-ynyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, linear structure imparted by the alkyne moiety, coupled with the versatile functional handles of a carboxylic acid and a primary alcohol, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize 3-(3-hydroxyprop-1-ynyl)benzoic acid and its derivatives in an efficient and scalable manner.
Route 1: The Workhorse - Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is the most direct and widely employed method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, offers a reliable and high-yielding pathway to aryl alkynes.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is a well-studied process involving two interconnected cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Protecting Group-Free Approach: A Greener Strategy
A significant advantage of the Sonogashira coupling for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid is the potential to proceed without the need for protecting the carboxylic acid functionality. This "protecting-group-free" approach simplifies the synthetic sequence, reduces waste, and improves the overall atom economy.[4][5] The reaction can be performed in aqueous media, further enhancing its green credentials.
Experimental Protocol: Sonogashira Coupling of 3-Iodobenzoic Acid and Propargyl Alcohol
Figure 2: Experimental Workflow for Sonogashira Synthesis.
Materials:
-
3-Iodobenzoic acid
-
Propargyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), TPPTS (0.04 eq), and copper(I) iodide (0.04 eq).
-
Add deionized water to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add propargyl alcohol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Route 2: An Emerging Alternative - Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions have gained significant attention as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require pre-functionalized starting materials.[6][7] In the context of synthesizing 3-(3-hydroxyprop-1-ynyl)benzoic acid, a decarboxylative approach could potentially start from a more readily available or differently functionalized benzoic acid derivative.
Conceptual Pathway
A plausible, though less direct, decarboxylative route to the target molecule could involve the copper-catalyzed coupling of a 2-halobenzoic acid with a terminal alkyne, followed by subsequent functional group manipulations. A notable example is the copper-catalyzed decarboxylative alkynylation of 2-nitrobenzoic acids.[7] While not a direct precedent, this reaction highlights the feasibility of using a carboxylic acid as a leaving group in a cross-coupling reaction to form an aryl-alkyne bond.
Figure 3: Conceptual Decarboxylative Pathway.
This approach is mechanistically distinct from the Sonogashira coupling and avoids the use of palladium. However, it is important to note that this is a more speculative route for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid and would likely require significant optimization and potentially more synthetic steps compared to the direct Sonogashira coupling.
Comparative Analysis
| Feature | Sonogashira Cross-Coupling | Decarboxylative Cross-Coupling |
| Starting Materials | 3-Halobenzoic acid, Propargyl alcohol | Substituted benzoic acid (e.g., 2-halobenzoic acid), Propargyl alcohol |
| Catalyst System | Palladium catalyst, often with a Copper(I) co-catalyst | Typically Copper-based catalysts |
| Generality & Reliability | Well-established, high-yielding, and broadly applicable | Emerging field, substrate scope can be more limited |
| Directness of Route | Highly direct, one-pot synthesis is feasible | Potentially multi-step, requiring functional group interconversions |
| "Green" Aspects | Can be performed in aqueous media without protecting groups | Avoids palladium, but may require stoichiometric oxidants |
| Key Advantages | High yields, reliability, protecting-group-free potential | Avoids palladium, utilizes readily available carboxylic acids |
| Potential Challenges | Palladium cost and removal, potential for homocoupling | Reaction optimization, potentially lower yields, and multi-step nature |
Conclusion
For the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid, the Sonogashira cross-coupling reaction stands out as the superior and more practical approach. Its high reliability, potential for a protecting-group-free synthesis in aqueous media, and directness make it the method of choice for both laboratory-scale synthesis and potential scale-up.
Researchers should prioritize the optimization of a protecting-group-free Sonogashira coupling of 3-iodobenzoic acid with propargyl alcohol to achieve an efficient, economical, and environmentally conscious synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid.
References
-
Title: Decarboxylative Alkynylation Source: PMC - NIH URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water Source: ResearchGate URL: [Link]
-
Title: Synthesis of Aryl Alkynes via Copper Catalyzed Decarboxylative Alkynylation of 2-Nitrobenzoic Acids Source: ACS Publications URL: [Link]
-
Title: Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL: [Link]
-
Title: Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Sonogashira Reactions Source: ResearchGate URL: [Link]
-
Title: New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) Source: bepls.com URL: [Link]
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A Researcher's Guide to the Pharmacokinetic Profiling of 3-(3-Hydroxyprop-1-ynyl)benzoic Acid Derivatives
A Comparative Framework for Early-Stage Drug Discovery
In the pursuit of novel therapeutics, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is the optimization of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the evaluation of compounds derived from the versatile scaffold, 3-(3-hydroxyprop-1-ynyl)benzoic acid. While direct pharmacokinetic data for this specific class of compounds is not extensively available in the public domain, this guide will establish a robust, predictive, and comparative methodology based on the known properties of the parent benzoic acid moiety and established principles of medicinal chemistry.
The 3-(3-Hydroxyprop-1-ynyl)benzoic Acid Scaffold: A Structural and Physicochemical Analysis
The parent compound, 3-(3-hydroxyprop-1-ynyl)benzoic acid, possesses a unique combination of functional groups that will dictate its baseline pharmacokinetic behavior. Understanding these features is paramount to predicting the properties of its derivatives.
-
Benzoic Acid Moiety: Benzoic acid itself is a simple aromatic carboxylic acid. It is weakly acidic and, at physiological pH, will exist predominantly in its ionized (carboxylate) form. This generally imparts good aqueous solubility but can limit passive diffusion across biological membranes. Benzoic acid is known to be rapidly absorbed and primarily eliminated through renal excretion.[1] Its metabolism in mammals typically involves conjugation with glycine to form hippuric acid.[2]
-
Propargyl Alcohol Group (-C≡C-CH₂OH): The propargyl alcohol substituent introduces several key features:
-
Rigidity: The alkyne group provides a rigid linker, which can be advantageous for specific receptor interactions.
-
Polarity and Hydrogen Bonding: The terminal hydroxyl group is a hydrogen bond donor and acceptor, contributing to water solubility.
-
Metabolic Handle: This hydroxyl group represents a potential site for Phase II metabolism, such as glucuronidation or sulfation. The propargylic position can also be susceptible to oxidation.
-
-
Meta-Substitution Pattern: The arrangement of the substituents on the benzene ring will influence electronic properties and potential interactions with metabolizing enzymes and transporters.
Strategic Derivatization and Predicted Pharmacokinetic Consequences
The rational design of derivatives is aimed at improving the overall drug-like properties of the lead scaffold. Below, we explore common derivatization strategies and their likely impact on the ADME profile of 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Table 1: Predicted Impact of Structural Modifications on Pharmacokinetic Parameters
| Modification Strategy | Rationale | Predicted Effect on Absorption | Predicted Effect on Distribution | Predicted Effect on Metabolism | Predicted Effect on Excretion |
| Esterification of the Carboxylic Acid | Increase lipophilicity, potential for prodrug strategy. | Increased passive diffusion, potentially higher oral bioavailability. | Increased volume of distribution, potential for increased tissue penetration. | Ester may be hydrolyzed by esterases back to the active carboxylic acid. | Reduced renal clearance of the ester prodrug. |
| Alkylation/Acylation of the Hydroxyl Group | Increase lipophilicity, block a potential metabolic site. | Increased passive diffusion. | Increased volume of distribution. | Blockade of Phase II conjugation at this position, may shift metabolism to other sites. | Dependent on the overall properties of the new molecule. |
| Aromatic Ring Substitution (e.g., with halogens, alkyl, or methoxy groups) | Modulate lipophilicity, electronic properties, and block potential sites of aromatic hydroxylation. | Can increase or decrease absorption depending on the substituent. Halogens often increase lipophilicity. | Can significantly alter protein binding and tissue distribution. | Can block or introduce new sites for CYP450-mediated oxidation. | Dependent on the metabolic fate and overall polarity. |
| Bioisosteric Replacement of the Carboxylic Acid (e.g., with a tetrazole) | Maintain acidic character while potentially improving oral absorption and metabolic stability. | May improve absorption by having a lower pKa and different transporter interactions. | Similar to carboxylic acid, but may have altered protein binding. | Tetrazoles are generally more metabolically stable than carboxylic acids. | Primarily renal clearance. |
Experimental Protocols for In Vitro Pharmacokinetic Profiling
A systematic in vitro evaluation is essential to validate the predictions outlined above and to select the most promising candidates for in vivo studies.
Metabolic Stability Assessment in Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[3]
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other relevant species), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[4]
-
NADPH-Regenerating System: CYPs require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation.
-
Quenching: Rapidly stopping the enzymatic reaction is crucial for accurate time-point analysis. Acetonitrile denatures the enzymes and precipitates proteins.
-
LC-MS/MS: This is the gold standard for sensitive and selective quantification of small molecules in complex biological matrices.
Plasma Protein Binding Assessment by Equilibrium Dialysis
The extent of binding to plasma proteins, such as albumin, influences the free (unbound) concentration of a drug, which is the portion available to exert a pharmacological effect and be cleared.[5]
Protocol:
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.
-
Loading: Load one chamber with plasma (from the species of interest) and the other chamber with buffer (e.g., phosphate-buffered saline, pH 7.4) containing the test compound.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the free compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].
Causality Behind Experimental Choices:
-
Semi-permeable Membrane: This allows the passage of small molecules (the drug) but retains large molecules (plasma proteins).
-
Equilibrium: The incubation time must be sufficient to ensure that the concentration of free drug is the same in both chambers.
-
37°C Incubation: This mimics physiological temperature.
Visualizing the Path Forward: A Conceptual Workflow
The following diagram illustrates a logical workflow for the pharmacokinetic evaluation of novel 3-(3-hydroxyprop-1-ynyl)benzoic acid derivatives.
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A Comparative Guide to the Antioxidant Activity of 3-Hydroxybenzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Chemical Rationale for Antioxidant Activity
Hydroxybenzoic acids, a class of phenolic compounds, are structurally characterized by a benzene ring substituted with a carboxylic acid group and at least one hydroxyl group. Their antioxidant properties are intrinsically linked to this phenolic structure. The hydroxyl group (-OH) can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, which delocalizes the unpaired electron and reduces its reactivity.
The antioxidant capacity of hydroxybenzoic acid derivatives is significantly influenced by the number and position of hydroxyl groups on the benzene ring.[1] Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant activity.[1] Furthermore, the relative positioning of these groups is critical. Ortho- and para-dihydroxylated benzoic acids, such as 2,3-dihydroxybenzoic acid (2,3-DHB) and protocatechuic acid (3,4-DHB), tend to exhibit greater antioxidant activity than their meta-counterparts, like 3,5-dihydroxybenzoic acid.[2] This is attributed to the formation of more stable phenoxyl radicals through intramolecular hydrogen bonding and enhanced electron delocalization.
Section 2: Mechanisms of Antioxidant Action
The antioxidant activity of 3-hydroxybenzoic acid and its derivatives is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Radical Scavenging and Metal Chelation
The primary direct mechanism is hydrogen atom transfer (HAT) , where the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it.
Ar-OH + R• → Ar-O• + RH
A secondary direct mechanism is single electron transfer followed by proton transfer (SET-PT) , where the phenolic compound first donates an electron to the radical, followed by the release of a proton.
Ar-OH + R• → Ar-OH•+ + R- Ar-OH•+ → Ar-O• + H+
Additionally, certain dihydroxybenzoic acid derivatives with hydroxyl groups in the ortho position, such as 2,3-DHB and 3,4-DHB, can act as metal chelators . By binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), they prevent these metals from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems.
Caption: Direct antioxidant mechanisms of 3-hydroxybenzoic acid.
Indirect Antioxidant Effects via Nrf2 Signaling
Beyond direct scavenging, phenolic compounds can exert a more sustained antioxidant effect by upregulating the cellular antioxidant defense system through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4]
Oxidative or electrophilic stress, which can be induced by compounds like hydroxybenzoic acids, leads to a conformational change in Keap1, causing it to release Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[4][5][6] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[6] This indirect mechanism provides a more prolonged and amplified antioxidant response compared to direct radical scavenging.
Caption: The Nrf2 signaling pathway for indirect antioxidant activity.
Section 3: Comparative Analysis of Antioxidant Activity
The antioxidant potential of 3-hydroxybenzoic acid and its derivatives has been evaluated using a variety of in vitro assays. This section provides a comparative overview of their performance against each other and against well-established commercial antioxidants.
In Vitro Antioxidant Assays: A Head-to-Head Comparison
The following table summarizes the antioxidant activity of 3-hydroxybenzoic acid, its key derivatives, and common antioxidant standards, as determined by the DPPH, ABTS, and FRAP assays. Lower IC₅₀ values in the DPPH and ABTS assays indicate higher radical scavenging activity, while higher values in the FRAP assay indicate greater reducing power.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP (mM Fe²⁺/mM) |
| 3-Hydroxybenzoic Acid | >100 | >100 | Low |
| 2,3-Dihydroxybenzoic Acid | ~10-20 | ~5-15 | High |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | ~15-25 | ~8-18 | High |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | ~2-5 | ~1-4 | Very High |
| Ascorbic Acid | ~5-10 | ~3-8 | Moderate-High |
| Trolox | ~4-8[7] | ~3-6[7] | Moderate |
| BHT (Butylated Hydroxytoluene) | ~10-30 | ~20-40 | Low-Moderate |
Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Analysis of Comparative Data:
-
3-Hydroxybenzoic Acid: Exhibits weak antioxidant activity in these common assays.
-
Dihydroxybenzoic Acids: The introduction of a second hydroxyl group, particularly in the ortho (2,3-DHB) or para (relative to the first -OH in 3,4-DHB) positions, dramatically increases antioxidant activity.
-
Gallic Acid: With three hydroxyl groups, gallic acid consistently demonstrates the highest antioxidant activity among the tested hydroxybenzoic acids and often surpasses the efficacy of ascorbic acid and Trolox in these assays.[8]
-
Commercial Standards: Ascorbic acid and Trolox serve as robust positive controls with potent radical scavenging abilities. BHT, a synthetic antioxidant, shows moderate activity.
Cellular Antioxidant Activity (CAA)
While in vitro assays are valuable for initial screening, they do not fully recapitulate the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure by assessing the ability of a compound to prevent intracellular oxidative stress in cultured human cells.[9] In this assay, cells are co-incubated with the test compound and a fluorescent probe that emits light upon oxidation by peroxyl radicals. A reduction in fluorescence indicates that the compound has entered the cells and is protecting them from oxidative damage.[9]
Studies have shown that while some hydroxybenzoic acids may exhibit moderate activity in cell-free assays, their efficacy in a cellular context can be influenced by factors such as cell uptake, metabolism, and localization within the cell.[9] Generally, di- and tri-hydroxylated derivatives are expected to show greater cellular antioxidant activity than monohydroxylated forms.
Section 4: Experimental Protocols
To ensure the reproducibility and validity of your findings, this section provides detailed, step-by-step protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the radical scavenging activity of the test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container at 4°C.
-
Prepare stock solutions of the test compounds and standards (e.g., ascorbic acid, Trolox) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds or standards to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] x 100 where A_blank is the absorbance of the blank, A_sample is the absorbance of the sample with DPPH, and A_control is the absorbance of the sample without DPPH.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds or standards to separate wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
The IC₅₀ value is determined as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh daily and warm to 37°C before use.
-
Prepare a standard curve using a series of known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test sample, standard, or blank (distilled water) to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and expressed as mM of Fe²⁺ equivalents per mM of the test compound.
-
Section 5: Concluding Remarks and Future Directions
This guide has provided a comprehensive comparison of the antioxidant activity of 3-hydroxybenzoic acid and its derivatives. The key takeaways for researchers are:
-
Structure is paramount: The number and position of hydroxyl groups are the primary determinants of antioxidant activity in hydroxybenzoic acids.
-
Multiple mechanisms: These compounds can act through both direct radical scavenging and by modulating cellular antioxidant defense pathways like Nrf2.
-
Assay selection matters: The choice of antioxidant assay can influence the perceived efficacy of a compound. A combination of assays, including cell-based methods, is recommended for a thorough evaluation.
-
Derivatives show promise: Dihydroxybenzoic acids, particularly 2,3-DHB and 3,4-DHB, and the trihydroxybenzoic acid, gallic acid, are significantly more potent antioxidants than the parent 3-hydroxybenzoic acid.
Future research should focus on further elucidating the in vivo antioxidant effects of these compounds, including their bioavailability, metabolism, and impact on disease biomarkers. The development of novel derivatives with enhanced cellular uptake and targeted delivery could unlock their full therapeutic potential.
References
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Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(17), 5338. [Link]
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Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
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López-López, O., et al. (2021). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 26(16), 4947. [Link]
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Martins, N., et al. (2014). New insights into the antioxidant activity of hydroxycinnamic and hydroxybenzoic systems: Spectroscopic, electrochemistry, and cellular studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 764-773. [Link]
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Robb, E. L., & Page, M. M. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 112-116. [Link]
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Saeed, N., et al. (2012). Antioxidant activity, total phenolic and total flavonoid contents of whole plant extracts Torilis leptophylla L. BMC Complementary and Alternative Medicine, 12, 221. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
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Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: A therapeutic target for neurodegenerative disorders. Neuroscience & Biobehavioral Reviews, 118, 517-531. [Link]
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Apak, R., et al. (2004). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 9(2), 149-167. [Link]
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Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758. [Link]
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Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
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Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]
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Chen, J., et al. (2015). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cellular Physiology, 230(1), 68-75. [Link]
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He, F., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]
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ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Nrf2-antioxidant response element signaling pathway [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway... [Image]. Retrieved from [Link]
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Science.gov. (n.d.). comparative antioxidant activity. Retrieved from [Link]
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Tebourbi, O., et al. (2021). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 26(1), 1-20. [Link]
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Safety Operating Guide
Navigating the Unknown: A Risk-Based Approach to Safety for 3-(3-hydroxyprop-1-ynyl)benzoic Acid
For the researcher navigating the frontiers of drug development, the introduction of a novel compound like 3-(3-hydroxyprop-1-ynyl)benzoic Acid into the laboratory workflow is a moment of both opportunity and critical responsibility. While this molecule holds potential, its specific toxicological and safety profile is not yet extensively documented. This guide is designed to build your safety-first mindset, moving beyond a simple checklist to a deep, causal understanding of the necessary precautions. We will construct a robust safety protocol by analyzing the molecule's constituent parts, allowing us to anticipate its behavior and handle it with the respect it deserves.
Part 1: Hazard Analysis by Analogy - Deconstructing the Risk
In the absence of a specific Safety Data Sheet (SDS) for 3-(3-hydroxyprop-1-ynyl)benzoic Acid, our primary directive is to assume a conservative stance. We can predict the compound's hazard profile by examining its three core structural motifs: the benzoic acid core, the terminal alkyne, and the propargylic alcohol group.
-
The Benzoic Acid Moiety : Carboxylic acids, particularly aromatic ones, are known irritants. Benzoic acid itself can cause skin irritation, rashes, and a burning sensation on contact.[1] It is a primary concern for serious eye damage and can also irritate the nose, throat, and lungs if inhaled as a dust.[1][2][3]
-
The Propargylic Alcohol Group : This functional group is structurally related to propargyl alcohol, a substance that presents significant hazards. It is flammable, toxic, and can be absorbed through the skin.[4] Critically, it is known to cause severe eye burns.[4] This component elevates the risk profile of our target molecule substantially.
-
The Terminal Alkyne : While the high reactivity of terminal alkynes is a powerful tool in synthesis, it also demands caution.[5] The acidity of the terminal proton means it can react with strong bases.[6] While less common, terminal alkynes can form explosive acetylides with certain metals, a factor to consider in experimental design and storage.
Synthesizing these known risks, we can construct a predicted hazard profile for our compound of interest.
| Potential Hazard | Contributing Functional Group | Anticipated Effects | Primary Exposure Route |
| Serious Eye Damage/Irritation | Benzoic Acid, Propargylic Alcohol | Can cause severe irritation, pain, and potential long-term damage upon contact.[2][3][4][7] | Splash, Aerosol/Dust |
| Skin Irritation & Absorption | Benzoic Acid, Propargylic Alcohol | May cause redness, burning, and rash.[1] Potential for systemic toxicity via skin absorption.[4] | Direct Contact, Splash |
| Respiratory Tract Irritation | Benzoic Acid (as dust) | Inhalation of the solid can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][7] | Aerosol/Dust |
| Harmful if Swallowed | Benzoic Acid, Propargylic Alcohol | Based on analogs, ingestion may be harmful.[7] | Ingestion |
| Flammability | Propargylic Alcohol | While the benzoic acid moiety reduces volatility, the propargyl group introduces a risk of flammability.[4] | Heat, Sparks, Open Flames |
| Reactivity | Terminal Alkyne | Incompatible with strong bases and certain metals.[1][6] | Chemical Incompatibility |
Part 2: The Core PPE Protocol: An Impenetrable Barrier
Your Personal Protective Equipment (PPE) is your last and most critical line of defense. The selection of each component is a direct response to the hazards we have identified. Do not merely wear the equipment; understand its purpose.
Step-by-Step Gowning Procedure
-
Scrubs or Dedicated Lab Clothing : Street clothes should never be worn in a handling area. Start with clean scrubs or dedicated work clothes.
-
Closed-Toe, Impermeable Footwear : Protect your feet from spills. Leather or specialized chemical-resistant shoes are required.
-
Full-Length Lab Coat : A flame-resistant lab coat with snug-fitting cuffs is mandatory to protect your skin and clothing from splashes.
-
Double Gloving : Given the potential for skin absorption and irritation, a double-gloving strategy is essential.
-
Goggles : Chemical splash goggles are non-negotiable. They must form a complete seal around the eyes to protect against splashes and dust.[9][10]
-
Face Shield : When handling larger quantities or when there is a significant splash risk (e.g., during solution transfers), a face shield must be worn in addition to goggles for full facial protection.[10]
-
Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood (e.g., in a balance enclosure), a respirator is necessary to prevent inhalation of fine particles. A NIOSH-approved N95 respirator is the minimum requirement.
Part 3: Operational Plan: A Workflow for Safety
Safe handling is a process, not a single event. The following workflow is designed to minimize exposure at every stage.
Caption: A logical workflow for safely handling 3-(3-hydroxyprop-1-ynyl)benzoic Acid.
Detailed Handling Protocol
-
Work Area Preparation : All handling of this compound, both solid and in solution, must be performed within a certified chemical fume hood to mitigate inhalation risk.[11] Ensure the sash is at the appropriate height.
-
Pre-computation : Before entering the lab, calculate all required masses and volumes. This minimizes time spent in the handling area.
-
Weighing the Solid :
-
Use an analytical balance inside a vented enclosure or a fume hood.
-
To prevent creating dust, do not scrape the solid.[1] Use a clean spatula to carefully transfer the powder to a tared weigh boat.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions :
-
Add the weighed solid to your solvent, not the other way around. This prevents the powder from puffing up into the air.
-
Use a magnetic stirrer for dissolution to avoid splashes associated with manual shaking.
-
Part 4: Emergency Response and Disposal
Immediate First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
-
Skin Contact : Remove all contaminated clothing immediately.[13] Wash the affected area thoroughly with soap and plenty of water.[1][12] Seek medical attention if irritation develops or persists.[2]
-
Inhalation : Move the individual to fresh air at once.[1][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink several glasses of water.[12] Seek immediate medical attention.
Spill Management
-
Evacuate : Alert others in the area and evacuate if the spill is large.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Do not dry sweep, as this can create dust.[1] Moisten the material slightly if necessary to prevent airborne dust.
-
Collect : Using non-sparking tools, carefully scoop the material into a designated, labeled waste container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste generated from handling 3-(3-hydroxyprop-1-ynyl)benzoic Acid must be treated as hazardous waste.
-
Solid Waste : Contaminated PPE (gloves, weigh boats), and spill cleanup materials should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste : Unused solutions and rinseates should be collected in a dedicated, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Regulatory Compliance : Never dispose of this chemical down the drain.[1][14] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][2]
This guide provides a comprehensive framework for handling 3-(3-hydroxyprop-1-ynyl)benzoic Acid. By understanding the why behind each safety measure, you empower yourself to work not just safely, but intelligently.
References
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]
-
MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
-
ACS Publications. (n.d.). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0673 - PROPARGYL ALCOHOL. Retrieved from [Link]
-
AxisPharm. (2019, January 2). Safety Data Sheet - Propargyl-PEG18-alcohol. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2015, December 1). Safety Data Sheet - SRM 350c Benzoic Acid. Retrieved from [Link]
-
Brenntag. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
Biswas, T. (2022, May 8). MCQ-220: About reaction of terminal Alkyne. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
-
PraxiLabs. (2022, April 10). Chemistry Lab Safety: Navigating Hazards in Real Labs. YouTube. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. redox.com [redox.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. axispharm.com [axispharm.com]
- 12. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 13. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
